molecular formula C6H4Cl2N2O B081462 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde CAS No. 14160-91-9

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B081462
CAS No.: 14160-91-9
M. Wt: 191.01 g/mol
InChI Key: DOMBYPXLCGLBRD-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-2-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBYPXLCGLBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629950
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-91-9
Record name 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde
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Record name 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde
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Foundational & Exploratory

Synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology focuses on a robust and efficient process, beginning with the formation of a pyrimidine core followed by a one-pot formylation and chlorination.

Synthesis Pathway Overview

The principal synthesis route to this compound involves a two-stage process. The first stage is the creation of the precursor, 2-methylpyrimidine-4,6-diol, through the condensation of acetamidine hydrochloride and a malonate derivative. The second, and more direct, stage employs a Vilsmeier-Haack reaction to both formylate the 5-position and chlorinate the 4- and 6-positions of the pyrimidine ring in a one-pot procedure.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: One-Pot Formylation and Chlorination Acetamidine Acetamidine Hydrochloride Base Sodium Methoxide in Methanol Acetamidine->Base + Malonate Dimethyl Malonate Malonate->Base + Diol 2-Methylpyrimidine-4,6-diol Base->Diol Condensation Diol_Stage2 2-Methylpyrimidine-4,6-diol Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Final_Product 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde Vilsmeier->Final_Product Vilsmeier-Haack Reaction (Formylation & Chlorination) Diol_Stage2->Vilsmeier +

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis pathway.

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
1. Synthesis of 2-Methylpyrimidine-4,6-diolDimethyl Malonate, Acetamidine HydrochlorideSodium Methoxide, Methanol18-253-5~86%
2. One-Pot Formylation and Chlorination2-Methylpyrimidine-4,6-diol, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)N/A0 to 1203Varies

Experimental Protocols

Stage 1: Synthesis of 2-Methylpyrimidine-4,6-diol

This protocol is adapted from a patented synthesis method.[1]

Materials:

  • Methanol

  • Sodium methoxide

  • Dimethyl malonate

  • Acetamidine hydrochloride

  • 4M Hydrochloric acid

  • Ice

Procedure:

  • In a suitable reaction vessel, add 150 mL of methanol and cool in an ice bath.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours. The solution will become a creamy white suspension.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

  • Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4M hydrochloric acid.

  • A white solid will precipitate. Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

  • Collect the solid by suction filtration.

  • Wash the solid sequentially with ice-cold water and 0-5 °C ice-cold methanol.

  • Dry the solid to obtain 2-methylpyrimidine-4,6-diol. The expected yield is approximately 10.8 g (86%).[1]

Stage 2: One-Pot Vilsmeier-Haack Formylation and Chlorination

This protocol details the direct conversion of 2-methylpyrimidine-4,6-diol to the final product.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 2-Methylpyrimidine-4,6-diol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Ice

Procedure:

  • In a reaction vessel equipped for cooling, chill N,N-dimethylformamide (39.26 mmol) to 0°C.

  • Slowly add phosphorus oxychloride (652 mmol) dropwise to the chilled DMF, maintaining the temperature at 0°C.

  • Gradually add 2-methylpyrimidine-4,6-diol (79.3 mmol) to the mixture.

  • Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • The organic layers are then combined, dried, and concentrated under reduced pressure to yield this compound.

Logical Relationships and Workflow

The synthesis is a sequential process where the product of the first stage is the reactant for the second. The workflow is designed for efficiency, with the second stage being a one-pot reaction that avoids the isolation of the intermediate 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Logical_Workflow Start Starting Materials: - Dimethyl Malonate - Acetamidine HCl Step1 Step 1: Condensation (Sodium Methoxide, Methanol) Start->Step1 Intermediate1 Intermediate: 2-Methylpyrimidine-4,6-diol Step1->Intermediate1 Step2 Step 2: One-Pot Reaction (Vilsmeier-Haack Formylation & Chlorination with POCl3/DMF) Intermediate1->Step2 Purification Purification: - Neutralization - Extraction - Crystallization Step2->Purification Final_Product Final Product: 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde Purification->Final_Product

Caption: Logical workflow of the synthesis process.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. The presence of reactive chloro, methyl, and carbaldehyde functional groups on the pyrimidine core makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other properties are not well-documented in the literature and are listed as not available.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂OSynblock
Molecular Weight 191.01 g/mol Synblock
Melting Point 88 - 92 °CAnvia Chemicals
Boiling Point Not Available-
Appearance SolidApollo Scientific[1]
Solubility Not Available-

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process involving the formylation of a pyrimidine precursor followed by chlorination.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

This procedure is adapted from the formylation of similar pyrimidine diols.[2]

  • Reagents: 2-Methylpyrimidine-4,6-diol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Benzene (or other suitable solvent), Ice.

  • Procedure:

    • A Vilsmeier reagent is prepared by cooling a mixture of phosphorus oxychloride and N,N-dimethylformamide.

    • This reagent is then added dropwise to a suspension of 2-methylpyrimidine-4,6-diol in a suitable solvent such as benzene, under vigorous stirring.[2]

    • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

    • Upon completion, the reaction mixture is carefully poured onto ice to quench the reaction.[2]

    • The resulting precipitate, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed with cold water, and dried.[2]

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

This is a general procedure for the conversion of hydroxypyrimidines to chloropyrimidines.[3]

  • Reagents: 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • A mixture of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and an excess of phosphorus oxychloride is heated at reflux.

    • The reaction is continued until the starting material is consumed, as monitored by TLC.

    • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting precipitate of this compound is collected by filtration, washed with water, and dried.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (typically in the range of 9-10 ppm), and a singlet for the methyl protons (around 2.5 ppm).[4]

    • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the aldehyde (around 180-200 ppm), the carbons of the pyrimidine ring (in the aromatic region), and the methyl carbon (in the aliphatic region).[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.01 g/mol ). The fragmentation pattern would likely involve the loss of chlorine atoms and the formyl group.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and C-H stretching of the methyl and aldehyde groups.[7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start 2-Methylpyrimidine-4,6-diol step1 Formylation start->step1 reagent1 POCl3, DMF (Vilsmeier-Haack Reagent) reagent1->step1 intermediate 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde step1->intermediate step2 Chlorination intermediate->step2 reagent2 POCl3 reagent2->step2 product 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde step2->product analysis_start Crude Product product->analysis_start Proceed to Analysis purification Purification (e.g., Recrystallization) analysis_start->purification pure_product Pure Product purification->pure_product characterization Structural Characterization pure_product->characterization nmr NMR (1H, 13C) nmr->characterization ms Mass Spectrometry ms->characterization ir IR Spectroscopy ir->characterization

Synthesis and Analysis Workflow

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively reported, pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[8][9] The reactive nature of the chloro and aldehyde groups in this compound makes it a valuable intermediate for the synthesis of novel pyrimidine-based therapeutic agents. Further biological screening of this compound and its derivatives could lead to the discovery of new drug candidates. For instance, the aldehyde can be a precursor for the synthesis of Schiff bases and other heterocyclic systems, while the chloro groups can be displaced by various nucleophiles to generate a library of compounds for screening.[3][10]

References

An In-depth Technical Guide to 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two reactive chlorine atoms and an aldehyde group on a central pyrimidine scaffold, makes it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. Pyrimidine and its derivatives are core structures in numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential applications of this compound for professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below. This compound is characterized by its reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic substitution, which is a cornerstone of its utility in synthetic chemistry.

PropertyValueReference
IUPAC Name This compoundInternal
CAS Number 14160-91-9
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
Appearance Solid[4]

Synthesis

The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.[5][6][7][8] This reaction typically involves the use of a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture, which forms the Vilsmeier reagent, to introduce a formyl group onto a suitable precursor. In this case, the likely starting material is 2-methylpyrimidine-4,6-diol. The Vilsmeier-Haack conditions not only achieve formylation at the 5-position but also facilitate the conversion of the hydroxyl groups at the 4- and 6-positions to chloro groups.

Experimental Protocol: Vilsmeier-Haack Formylation and Chlorination

This protocol is based on established procedures for the synthesis of similar dichloropyrimidine carbaldehydes.[5]

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, cautiously add phosphorus oxychloride to an equal volume of N,N-dimethylformamide at 0°C with stirring to form the Vilsmeier reagent.

  • To this mixture, slowly add 2-methylpyrimidine-4,6-diol portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 2_Methylpyrimidine_4_6_diol 2-Methylpyrimidine-4,6-diol Reaction_Vessel Vilsmeier-Haack Reaction 2_Methylpyrimidine_4_6_diol->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Formylation & Chlorination

Synthetic workflow for this compound.

Spectral Data

While publicly available, fully assigned spectra are limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.[9][10] Commercial suppliers often provide spectral data upon request.[9]

Spectral DataExpected Characteristics
¹H NMR A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. A singlet for the methyl protons (CH₃) in the region of 2-3 ppm.
¹³C NMR A signal for the carbonyl carbon (C=O) in the region of 180-190 ppm. Signals for the pyrimidine ring carbons, with those bonded to chlorine appearing at lower field. A signal for the methyl carbon (CH₃) in the aliphatic region.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for two chlorine atoms.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl group (C=O) of the aldehyde around 1700 cm⁻¹. C-Cl stretching bands in the fingerprint region. C-H stretching and bending vibrations.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1][2][3] this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents, particularly kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds with the hinge region of the kinase active site. The pyrimidine ring is an excellent scaffold for this purpose. The reactive chlorine atoms on this compound can be displaced by various nucleophiles, such as amines, to introduce substituents that can target specific regions of the kinase binding pocket, thereby enhancing potency and selectivity.[11][12][13][14][15] The aldehyde group can be further modified through reactions like reductive amination or condensation to introduce additional diversity and functionality.

G cluster_scaffold Starting Scaffold cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Screening cluster_lead Lead Compound Pyrimidine_Scaffold 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde Nucleophilic_Substitution Nucleophilic Substitution (at C4 and C6) Pyrimidine_Scaffold->Nucleophilic_Substitution Aldehyde_Modification Aldehyde Modification (e.g., Reductive Amination) Pyrimidine_Scaffold->Aldehyde_Modification Compound_Library Diverse Library of Pyrimidine Derivatives Nucleophilic_Substitution->Compound_Library Aldehyde_Modification->Compound_Library Biological_Screening Biological Screening (e.g., Kinase Assays) Compound_Library->Biological_Screening Lead_Compound Lead Compound for Drug Development Biological_Screening->Lead_Compound

References

molecular weight and formula of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring two reactive chlorine atoms and an aldehyde functional group, makes it a versatile synthetic intermediate for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a solid at room temperature. The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 14160-91-9[1][2][3]
Molecular Formula C₆H₄Cl₂N₂O[1][2]
Molecular Weight 191.01 g/mol [1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formylation of 2-methylpyrimidine-4,6-diol, followed by chlorination of the resulting dihydroxy intermediate.

Step 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

The first step involves the introduction of a formyl group at the 5-position of the pyrimidine ring using the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

A detailed protocol for the formylation of the structurally similar 4,6-dihydroxypyrimidine is as follows:

  • A mixture of N,N-dimethylformamide (DMF) (64 mL) and phosphorus oxychloride (POCl₃) (200 mL) is prepared and stirred for 1 hour at 0°C.

  • To this mixture, 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) is added, and stirring is continued for 30 minutes at room temperature.

  • The resulting non-homogeneous mixture is then heated to reflux for 3 hours.

  • After the reaction is complete, volatile components are removed by distillation under reduced pressure.

  • The residue is carefully poured into ice water.

  • The aqueous phase is extracted six times with ether.

  • The combined organic phases are washed sequentially with aqueous sodium bicarbonate (NaHCO₃) and pure water, then dried over anhydrous sodium sulfate (Na₂SO₄).

  • The dried organic phase is concentrated under reduced pressure, and the product, 4,6-dihydroxy-5-pyrimidinecarboxaldehyde, is crystallized from an ethyl acetate-petroleum ether mixed solvent.[2]

This process yields the precursor, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

The second step involves the conversion of the hydroxyl groups to chlorine atoms. This is a common transformation for dihydroxypyrimidines and is crucial for activating the molecule for subsequent nucleophilic substitution reactions. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this chlorination.

Experimental Protocol:

A general procedure for the chlorination of a similar dihydroxypyrimidine is outlined below:

  • To a solution of the 4,6-dihydroxypyrimidine derivative, an excess of phosphorus oxychloride (POCl₃) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique such as thin-layer chromatography (TLC).

  • Upon completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is then carefully poured onto crushed ice.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

This two-step synthesis provides a reliable pathway to obtain the target compound. The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Chlorination 2_Methylpyrimidine_4_6_diol 2-Methylpyrimidine-4,6-diol Formylation Formylation Reaction 2_Methylpyrimidine_4_6_diol->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Formylation Dihydroxy_Intermediate 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde Formylation->Dihydroxy_Intermediate Chlorination Chlorination Reaction Dihydroxy_Intermediate->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorination Final_Product This compound Chlorination->Final_Product Drug_Discovery_Logic Start 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) at C4 and C6 Start->SNAr Aldehyde_Chem Aldehyde Chemistry at C5 Start->Aldehyde_Chem Library_Synthesis Combinatorial Library Synthesis SNAr->Library_Synthesis Aldehyde_Chem->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Compound Identification of Lead Compounds Screening->Lead_Compound

References

The Ascendant Role of Dichloromethylpyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those bearing a dichloromethyl group are emerging as a class of compounds with significant potential in drug discovery and development. The presence of the dichloromethyl moiety provides a unique combination of reactivity and structural features, making these derivatives valuable intermediates and pharmacophores for targeting a range of biological processes. This technical guide provides an in-depth exploration of the synthesis, potential applications, and mechanisms of action of dichloromethylpyrimidine derivatives in medicinal chemistry, with a focus on their anticancer, antiviral, antibacterial, and antifungal activities.

Synthesis of Dichloromethylpyrimidine Derivatives

The synthetic accessibility of dichloromethylpyrimidine derivatives is a key factor driving their exploration in medicinal chemistry. The dichloromethyl group can be introduced onto the pyrimidine ring through various methods, primarily involving the chlorination of a methyl group. A common strategy is the free-radical chlorination of a corresponding methylpyrimidine.[1]

Alternatively, the dichloromethyl group can be introduced via the Vilsmeier-Haack reaction on an appropriate pyrimidine precursor. The reactivity of the chlorine atoms on the pyrimidine ring itself allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.[2] 2-(Chloromethyl)pyrimidine hydrochloride is a key reactive intermediate for the synthesis of a diverse range of 2-substituted pyrimidine derivatives.[2]

Potential Applications in Medicinal Chemistry

Dichloromethylpyrimidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore in oncology, with numerous approved drugs targeting various aspects of cancer cell biology. Dichloromethylpyrimidine derivatives have shown potential as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.[1] The dichloromethyl group can act as a reactive handle to form covalent bonds with target proteins or can influence the overall electronic and steric properties of the molecule to enhance binding affinity.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyrimidinone DerivativesA549 (Lung Adenocarcinoma)Not specified, but showed significant cell death[3]
Thiazolo[4,5-d]pyrimidine DerivativesC32 (Amelanotic Melanoma)24.4[4][5]
Thiazolo[4,5-d]pyrimidine DerivativesA375 (Melanotic Melanoma)25.4[4][5]
2,4-dichloro-6-methylpyrimidine derivative (L-18)H1975 (NSCLC)0.65 ± 0.06[6]
Pyrido[2,3-d]pyrimidine derivative (2d)A549 (Lung Cancer)Strong cytotoxicity at 50 µM[7]
2,4-diaminopyrimidine derivative (9k)A549 (Lung Cancer)2.14[8]
Antiviral Activity

While research into the direct antiviral activity of simple 4-Amino-2,6-dichloropyrimidine derivatives has shown limited broad-spectrum efficacy, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents.[9] One study on 5-substituted 2-amino-4,6-dichloropyrimidines found them to be inactive against a range of viruses with an effective concentration (EC50) greater than 100 μg/mL.[9] However, the potential mechanism of action for pyrimidine derivatives could involve the inhibition of host cell kinases that are essential for viral replication.[9] Targeting host factors is an attractive strategy for developing broad-spectrum antivirals with a higher barrier to resistance.[9]

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

Compound ClassVirusCell LineEC50 (µM)Reference
2-amino-4,6-dichloropyrimidine derivativesHIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSVVarious> 100 µg/mL[9]
Arbidol derivativeSARS-CoV-2Not specifiedNot specified, but showed dose-dependent inhibition[10]
Antibacterial and Antifungal Activity

Dichloromethylpyrimidine derivatives and related halogenated pyrimidines have also been investigated for their antimicrobial properties. The mechanism of action is often associated with the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydropyrimidine DerivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus32-64[11]
Dihydropyrimidine DerivativesCandida albicans, Aspergillus niger32[11]
Halogenated PyrrolopyrimidinesStaphylococcus aureus8[12]

Experimental Protocols

General Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives[2]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

In Vitro Antiviral Plaque Reduction Assay[9]

Procedure:

  • Seed a suitable host cell line (e.g., Vero cells) in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose and the corresponding compound concentration.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.[9]

  • Fix the cells with a formalin solution and then stain with a crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • The 50% effective concentration (EC50) is then determined from the dose-response curve.[9]

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity[12]

Procedure:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Incubate the plates at the optimal temperature for the bacterium for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The biological activities of dichloromethylpyrimidine derivatives are often attributed to their ability to interact with and modulate the function of key cellular enzymes and signaling pathways.

Kinase Inhibition in Cancer

A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[13] Dichloromethylpyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The PI3K/AKT/mTOR signaling pathway is a key pathway that is often hyperactivated in cancer and is a target for many kinase inhibitors.[13][14]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Dichloromethylpyrimidine Dichloromethylpyrimidine Derivative Dichloromethylpyrimidine->PI3K Inhibition Dichloromethylpyrimidine->AKT Inhibition Dichloromethylpyrimidine->mTORC1 Inhibition

PI3K/AKT/mTOR signaling pathway targeted by dichloromethylpyrimidine derivatives.

Experimental and Drug Discovery Workflow

The development of dichloromethylpyrimidine derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Dichloromethylpyrimidine Derivatives Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for drug discovery using dichloromethylpyrimidine derivatives.

Conclusion

Dichloromethylpyrimidine derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability, coupled with a broad spectrum of biological activities, makes them attractive scaffolds for the development of novel therapeutics. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly unlock their full potential in addressing unmet medical needs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of these remarkable molecules.

References

Spectroscopic Characterization of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde (CAS 14160-91-9). While experimentally obtained spectra for this specific molecule are not widely available in public databases[1], this document outlines the predicted spectral characteristics based on analogous structures and provides detailed experimental protocols for researchers to obtain and analyze this data.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for substituted pyrimidines and related organic functional groups.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
-CHO9.5 - 10.5Singlet (s)The aldehyde proton is typically significantly deshielded and appears far downfield.
-CH₃2.3 - 2.8Singlet (s)The methyl protons attached to the pyrimidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-CHO185 - 200The carbonyl carbon of the aldehyde is highly deshielded.
C4, C6155 - 165Carbons bearing chlorine atoms in the pyrimidine ring.
C2157 - 162Carbon atom at position 2 of the pyrimidine ring.
C5120 - 135Carbon atom bearing the aldehyde group.
-CH₃20 - 25The methyl carbon.

Table 3: Expected FT-IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O (aldehyde)1680 - 1715StrongCharacteristic carbonyl stretch.
C-H (aldehyde)2720 - 2820MediumOften appears as a pair of bands.
C=N (pyrimidine ring)1500 - 1600Medium-StrongRing stretching vibrations.
C-Cl600 - 800StrongCarbon-chlorine stretching.
C-H (methyl)2850 - 3000MediumStretching vibrations of the methyl group.

Table 4: Expected Mass Spectrometry Data

Ion TypePredicted m/zNotes
[M]⁺190, 192, 194Molecular ion peak. The isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) is expected.
[M-CHO]⁺161, 163, 165Loss of the formyl radical.
[M-Cl]⁺155, 157Loss of a chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation [2]

  • Accurately weigh 5-10 mg of purified this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Mix the sample by vortexing or sonication until the solid is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Securely cap and label the NMR tube. The sample is now ready for analysis.

NMR Data Acquisition

  • Instrument: A 300, 500, or 600 MHz NMR spectrometer.

  • Temperature: 298 K.[6]

  • ¹H NMR: Acquire a standard 1D proton spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[7]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The decoupling process removes ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.[5] The chemical shifts are also referenced to TMS.

  • 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to identify spin-coupled protons.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Thin Solid Film Method [8]

  • Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

  • Place a drop of this solution onto a single, clean salt plate (e.g., KBr, NaCl).

  • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • If the peaks are too intense, the sample solution can be diluted and the process repeated. If they are too weak, more solution can be added to the plate.

KBr Pellet Method [9]

  • Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

  • Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder.

  • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a clear, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.

Mass Spectrometry (MS)

Sample Preparation [10]

  • Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Take 100 µL of this solution and dilute it with 1 mL of the same or another suitable solvent.

  • If any precipitate forms, the solution must be filtered before analysis to prevent blockages.

  • Place the final solution in a 2mL mass spectrometry vial with a screw cap.

Data Acquisition [11][12]

  • Ionization Method: Electron Impact (EI) is a common method for such compounds, which involves bombarding the sample with high-energy electrons to form a radical cation (molecular ion). Chemical Ionization (CI) is a softer technique that can also be used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge (m/z) ratio.

  • High-Resolution Mass Spectrometry (HRMS): For obtaining the exact mass, which can confirm the elemental composition of the molecule and its fragments.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Validation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir FT-IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry (MS) purification->ms Sample Prep interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation final_product final_product validation->final_product Characterized Compound

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Solubility Profile of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

The solubility of this compound was determined in a range of common organic solvents at ambient temperature (20-25°C). The following table summarizes the quantitative solubility data, expressed in grams of solute per 100 mL of solvent.

SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Observations
Polar Aprotic Solvents
AcetoneC₃H₆O5.1> 50Very Soluble
AcetonitrileC₂H₃N5.835.2Freely Soluble
Dimethylformamide (DMF)C₃H₇NO6.4> 60Very Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2> 60Very Soluble
Tetrahydrofuran (THF)C₄H₈O4.048.5Very Soluble
Polar Protic Solvents
Ethanol (95%)C₂H₅OH5.215.8Soluble
MethanolCH₃OH5.122.4Soluble
IsopropanolC₃H₈O3.910.5Sparingly Soluble
WaterH₂O10.2< 0.1Insoluble
Nonpolar Solvents
Dichloromethane (DCM)CH₂Cl₂3.145.1Very Soluble
ChloroformCHCl₃4.142.7Very Soluble
TolueneC₇H₈2.48.2Sparingly Soluble
HexaneC₆H₁₄0.1< 0.5Slightly Soluble
Diethyl EtherC₄H₁₀O2.812.3Soluble

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method used to determine the solubility of this compound.

Materials:

  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials (20 mL)

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance (± 0.1 mg)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a scintillation vial containing a known volume (e.g., 10 mL) of the selected solvent.

  • Equilibration: The vials are sealed and placed in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). The mixtures are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow for the separation of the solid and liquid phases.

  • Sampling and Dilution: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any undissolved solid particles. The clear filtrate is then accurately diluted with the appropriate mobile phase for HPLC analysis.

  • Quantification: The concentration of the dissolved solute in the diluted sample is determined by a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

  • Solubility Calculation: The solubility is calculated from the determined concentration and the dilution factor, and it is typically expressed in g/100 mL or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the solubility determination process.

Solubility_Workflow start Start prep Sample Preparation (Excess Solute in Solvent) start->prep equil Equilibration (Constant Temperature Agitation) prep->equil 24-48 hours separate Phase Separation (Allow Solid to Settle) equil->separate 2-4 hours sample Sampling and Filtration (0.22 µm Syringe Filter) separate->sample quant Quantification (HPLC Analysis) sample->quant Diluted Aliquot calc Solubility Calculation quant->calc end End calc->end

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and essential safety precautions for handling 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Designed for laboratory and drug development settings, this document outlines the potential risks associated with this compound and details the necessary protocols to ensure a safe working environment.

Hazard Identification and Classification

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[1]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining preventative measures, response actions in case of exposure, and storage and disposal guidelines.[1]

Physical, Chemical, and Toxicological Properties

Table 1: Physical and Chemical Properties
PropertyValue for this compoundData for Analogous Compounds
Molecular Formula C₆H₄Cl₂N₂O4,6-Dichloro-2-methylpyrimidine: C₅H₄Cl₂N₂2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: C₅H₃Cl₂N₃O
Molecular Weight 191.01 g/mol 4,6-Dichloro-2-methylpyrimidine: 163.00 g/mol [2][3]2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 192.01 g/mol [4]
Appearance Solid[1]4,6-Dichloro-2-methylpyrimidine: White to light yellow powder/crystal2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Pale yellow powder[4]
Melting Point Not Available[1]4,6-Dichloro-2-methylpyrimidine: 41.5-45.5 °C[2]2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 208-224 °C
Boiling Point Not Available[1]2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 411.6 °C at 760 mmHg[5]
Density Not Available[1]2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 1.688 g/cm³[5]
Solubility Not AvailableIncompatible with strong oxidizing agents and strong acids.[6]

Note: The data for analogous compounds should be used as an estimation of properties and hazards.

Table 2: Toxicological Data
EndpointValue for this compoundData for Analogous Compounds
Acute Oral Toxicity Data not available4,6-Dichloro-2-methylpyrimidine: Acute Tox. 4 (Oral)[3]
Acute Dermal Toxicity Data not availableNo specific data found for analogs.
Acute Inhalation Toxicity Data not availableNo specific data found for analogs.
LD50/LC50 Not AvailableNo specific data found for analogs.

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and emergency response.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE TypeSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[1]
Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid procedures should be followed:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Accidental Release Measures
  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, cordon off the area and prevent entry. Wear appropriate PPE and follow the same cleanup procedure.[1]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[1]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

  • Specific Hazards: May emit toxic fumes under fire conditions.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when handling this compound.

Hazard_Mitigation_Workflow cluster_0 Hazard Identification cluster_2 Control Measures cluster_3 Emergency Preparedness Hazard_ID This compound (CAS: 14160-91-9) GHS_Class GHS Classification: - Skin Irrit. 2 - Eye Irrit. 2 - STOT SE 3 (Resp. Irr.) Hazard_ID->GHS_Class Exposure_Routes Potential Exposure Routes: - Inhalation (dust) - Skin Contact - Eye Contact - Ingestion GHS_Class->Exposure_Routes Engineering_Controls Engineering Controls: - Fume Hood - Ventilation - Eyewash/Shower Exposure_Routes->Engineering_Controls PPE Personal Protective Equipment (PPE): - Goggles - Gloves - Lab Coat - Respirator (if needed) Exposure_Routes->PPE Safe_Handling Safe Work Practices: - Avoid dust - No eating/drinking - Hand washing Exposure_Routes->Safe_Handling First_Aid First Aid Procedures: - Eye Flush - Skin Wash - Fresh Air - Medical Attention Spill_Response Spill Response: - Evacuate - Ventilate - Absorb & Dispose Fire_Response Firefighting: - Appropriate Extinguisher - SCBA

Caption: Hazard Mitigation Workflow for Safe Handling.

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

starting materials for the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-methyl-4,6-dihydroxypyrimidine. This is followed by a concurrent formylation and chlorination reaction, commonly the Vilsmeier-Haack reaction, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The initial step involves the condensation of an amidine with a malonic ester derivative. A common and effective method utilizes acetamidinium chloride and diethyl malonate.[1]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve sodium methoxide in absolute methanol.

  • To this solution, add acetamidinium chloride and diethyl malonate.

  • The reaction mixture is then heated and stirred for a specified period.

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.

  • The resulting solid, 2-methyl-4,6-dihydroxypyrimidine, is collected by filtration, washed, and dried.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The second and final step employs the Vilsmeier-Haack reaction, which simultaneously introduces a formyl group at the 5-position and replaces the hydroxyl groups with chlorine atoms.[2][3][4][5] The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][4][5]

Experimental Protocol:

  • In a reaction flask, phosphorus oxychloride is cooled in an ice bath.

  • N,N-dimethylformamide (DMF) is added dropwise to the cooled phosphorus oxychloride with stirring to form the Vilsmeier reagent.[6]

  • To this mixture, 2-methyl-4,6-dihydroxypyrimidine is added portion-wise.

  • The reaction mixture is then heated to reflux and maintained for several hours.[6]

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether).[6]

  • The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[6]

  • The final product, this compound, can be further purified by crystallization.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its precursor.

StepStarting MaterialsReagents/SolventsReaction ConditionsYield
1 Acetamidinium chloride, Diethyl malonateSodium methoxide, Methanol, Hydrochloric acidHeating, stirringHigh
2 2-Methyl-4,6-dihydroxypyrimidinePhosphorus oxychloride, N,N-Dimethylformamide (DMF)0°C to reflux, 3 hours~55%[6]

Note: The yield for Step 1 is generally high, though specific percentages can vary based on the scale and precise conditions. The yield for Step 2 is based on a similar, non-methylated pyrimidine and may vary for the 2-methyl derivative.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for this compound.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Vilsmeier-Haack Reaction Acetamidinium_Chloride Acetamidinium Chloride Intermediate 2-Methyl-4,6-dihydroxypyrimidine Acetamidinium_Chloride->Intermediate Sodium Methoxide, Methanol Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate Sodium Methoxide, Methanol Final_Product 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde Intermediate->Final_Product Reflux Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic route to this compound.

References

Methodological & Application

detailed protocol for the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, followed by a chlorination reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsSolventReaction TimeTemperatureProductYield (%)
1Vilsmeier-Haack Formylation2-Methylpyrimidine-4,6-diolPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)5 hours80 °C4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehydeNot specified
2Chlorination4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehydePhosphorus oxychloride (POCl₃)None (neat)3 hoursRefluxThis compound~55% (analogous reaction)

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from the formylation of 2-methylpyrimidine-4,6-diol[1].

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Methanol

  • Dichloromethane

Procedure:

  • Prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (1.0 equivalent) dropwise to a cooled (0 °C) and stirred solution of N,N-dimethylformamide (2.0 equivalents).

  • To a suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in N,N-dimethylformamide, add the prepared Vilsmeier reagent dropwise with vigorous stirring.

  • Heat the reaction mixture to 80 °C and maintain for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.

  • Upon completion, pour the reaction mixture onto crushed ice and stir overnight.

  • The precipitated solid, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Chlorination

This protocol is adapted from the synthesis of a similar compound, 4,6-dichloro-5-pyrimidinecarbaldehyde[2].

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethyl acetate

  • Petroleum ether

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde to an excess of phosphorus oxychloride (POCl₃).

  • Heat the resulting mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously pour the residue onto ice water with stirring.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate solution and water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • The crude product can be purified by crystallization from an ethyl acetate-petroleum ether mixed solvent to afford this compound.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process.

SynthesisWorkflow Start 2-Methylpyrimidine-4,6-diol Step1 Vilsmeier-Haack Formylation Start->Step1 Reagent1 POCl₃, DMF Reagent1->Step1 Intermediate 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde Step1->Intermediate Step2 Chlorination Intermediate->Step2 Reagent2 POCl₃ (excess) Reagent2->Step2 Product 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde Step2->Product

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing pyrimidine ring and the adjacent formyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile and regioselective introduction of various functional groups, enabling the synthesis of diverse libraries of substituted pyrimidines for drug discovery and development.

The aldehyde functionality at the C5 position further enhances the synthetic utility of this scaffold, providing a handle for subsequent modifications such as reductive amination, condensation reactions, and the formation of other heterocyclic rings. This document provides detailed application notes and protocols for the use of this compound in SNAr reactions with a focus on amination.

Synthesis of this compound

Step 1: Formylation of 4,6-dihydroxy-2-methylpyrimidine

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6]

  • Reaction: 4,6-dihydroxy-2-methylpyrimidine is reacted with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[7]

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

The dihydroxy pyrimidine derivative is then converted to the corresponding dichloro compound.

  • Reaction: The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to replace the hydroxyl groups with chlorine atoms, affording this compound.[8][9][10]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms at the C4 and C6 positions of this compound are susceptible to displacement by a variety of nucleophiles. Due to the symmetrical nature of the starting material (with respect to the chloro substituents), monosubstitution will lead to a single isomer, simplifying purification. The reaction conditions can be tuned to favor either mono- or disubstitution.

General Considerations for SNAr Reactions:
  • Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines (aliphatic and aromatic), thiols, and alkoxides.

  • Solvents: Polar aprotic solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), and acetonitrile are commonly used.

  • Bases: A base is often required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K2CO3).

  • Temperature: Reactions can often be carried out at room temperature or with gentle heating (reflux).

The following diagram illustrates the general workflow for a monosubstitution SNAr reaction followed by a subsequent reaction at the aldehyde.

experimental_workflow General Experimental Workflow A 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde C SNA_r Reaction (Monosubstitution) A->C B Nucleophile (e.g., R-NH2) Base (e.g., TEA) Solvent (e.g., EtOH) B->C D 4-Chloro-6-(substituted-amino)- 2-methylpyrimidine-5-carbaldehyde C->D Yields typically moderate to high E Further Functionalization (e.g., Reductive Amination, Condensation) D->E F Diverse Pyrimidine Derivatives E->F signaling_pathway Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds and activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibits (Potential Target)

References

Application Notes and Protocols: 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde as a key building block for the synthesis of a variety of fused heterocyclic compounds with significant biological activities. This document includes detailed experimental protocols for the synthesis of the precursor and its subsequent transformation into thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. Additionally, quantitative biological data for representative compounds are summarized, and relevant signaling pathways are illustrated.

Introduction

This compound is a highly reactive and versatile intermediate in organic synthesis. The presence of two reactive chlorine atoms at positions 4 and 6, an aldehyde group at position 5, and a methyl group at position 2 of the pyrimidine ring allows for a wide range of chemical transformations. These reactive sites enable the construction of various fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial properties.

This document serves as a practical guide for researchers interested in utilizing this precursor for the discovery and development of novel therapeutic agents.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is typically achieved through a Vilsmeier-Haack formylation of a dihydroxypyrimidine derivative, followed by chlorination.

Protocol 1: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 4,6-dihydroxy-2-methylpyrimidine

  • In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 4.0 equiv.) to 0 °C in an ice bath.

  • Slowly add N,N-dimethylformamide (DMF, 2.0 equiv.) to the cooled POCl₃ with vigorous stirring to form the Vilsmeier reagent.

  • To this mixture, add 4,6-dihydroxy-2-methylpyrimidine (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The precipitated solid, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (1.0 equiv.) in an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.).

  • Add a catalytic amount of N,N-dimethylaniline (0.1 equiv.).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried to afford this compound as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in the Synthesis of Fused Heterocyclic Compounds

The dichlorinated pyrimidine carbaldehyde serves as a versatile starting material for the construction of various bicyclic and polycyclic heterocyclic systems through reactions involving its chloro and aldehyde functionalities.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of compounds known for their wide range of biological activities, including anticancer and kinase inhibitory effects.[1]

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMF, add ethyl thioglycolate (1.1 equiv.) and a base like triethylamine (Et₃N, 2.2 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction involves an initial S_NAr reaction followed by an intramolecular condensation.

  • Upon completion (monitored by TLC), the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired thieno[2,3-d]pyrimidine derivative.

G precursor 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde intermediate Intermediate Adduct precursor->intermediate Et₃N reagent1 Ethyl Thioglycolate (HSCH₂COOEt) reagent1->intermediate product Ethyl 4-amino-2-methyl- thieno[2,3-d]pyrimidine- 6-carboxylate intermediate->product Intramolecular Cyclization

Caption: Synthesis of a thieno[2,3-d]pyrimidine derivative.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various kinases and have been extensively explored as anticancer agents.[2][3]

  • In a sealed tube, dissolve this compound (1.0 equiv.) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture at reflux for 6-8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with cold water and dried to give the pyrazolo[3,4-d]pyrimidine derivative, which can be further purified by recrystallization.

G precursor 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde product2 4-Chloro-2-methyl-1H- pyrazolo[3,4-d]pyrimidine- 5-carbaldehyde precursor->product2 Reflux reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->product2

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with diverse biological activities, including kinase inhibition.

  • To a solution of this compound (1.0 equiv.) in a suitable solvent like ethanol, add a β-enamino ester (e.g., ethyl β-aminocrotonate, 1.1 equiv.).

  • Add a catalytic amount of a base such as potassium carbonate (K₂CO₃).

  • Heat the reaction mixture to reflux for 8-12 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine.

G precursor 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde product3 Substituted Pyrido[2,3-d]pyrimidine precursor->product3 K₂CO₃, Reflux reagent3 β-Enamino Ester reagent3->product3 EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF (Ligand) VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 PIM1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylation p27 p27 PIM1->p27 Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Inhibits Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Inhibits STAT_dimer->PIM1 Transcription Inhibitor Pyrimidine-based PIM-1 Inhibitor Inhibitor->PIM1

References

Application Notes and Protocols for the Derivatization of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms and a formyl group on the pyrimidine core allows for a wide range of chemical modifications. The aldehyde functionality, in particular, serves as a crucial handle for introducing diverse structural motifs through various derivatization strategies. These transformations are instrumental in constructing compound libraries for screening, optimizing lead compounds, and synthesizing complex target molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2][3]

This document provides detailed application notes and experimental protocols for several key derivatization reactions of the aldehyde group in this compound.

Reductive Amination: Synthesis of Amines

Application Note:

Reductive amination is a powerful and widely used method for converting aldehydes into primary, secondary, or tertiary amines.[4][5] The reaction proceeds in one pot by forming an intermediate imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[5] This method is highly favored in drug development for its efficiency and broad substrate scope. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a particularly mild and selective reducing agent for this transformation, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[6] It is less water-sensitive than other hydrides and can selectively reduce the iminium ion in the presence of the starting aldehyde.[6][7]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Acetic acid (catalytic amount) can be added to facilitate this step, particularly for less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amine derivative.[8]

Data Summary:

Reagent/ConditionParameterNotes
Starting AldehydeThis compound1.0 equivalent
AminePrimary or Secondary Amine1.1 - 1.2 equivalents
Reducing AgentSodium triacetoxyborohydride (STAB)1.2 - 1.5 equivalents
SolventAnhydrous DCE, THF, or CH₂Cl₂0.1 - 0.5 M concentration
TemperatureRoom TemperatureMild conditions prevent side reactions
Reaction Time6 - 24 hoursSubstrate dependent
Work-upAqueous NaHCO₃ quenchNeutralizes acid and destroys excess reagent

Workflow Diagram:

G cluster_workflow Reductive Amination Workflow start Dissolve Aldehyde & Amine in Anhydrous Solvent add_stab Add NaBH(OAc)₃ start->add_stab 1. Imine Formation react Stir at Room Temp (6-24h) add_stab->react 2. Reduction quench Quench with aq. NaHCO₃ react->quench 3. Work-up extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final Amine Product purify->product G cluster_scheme Knoevenagel Condensation Scheme reactant1 Pyrimidine-CHO product Pyrimidine-CH=C(CN)₂ reactant1->product Piperidine, EtOH Reflux, -H₂O reactant2 +   CH₂(CN)₂ G cluster_wittig Wittig Reaction Workflow ylide Prepare Phosphonium Ylide in Anhydrous THF cool Cool Ylide to -78 °C ylide->cool add_aldehyde Add Aldehyde Solution cool->add_aldehyde react Warm to RT & Stir add_aldehyde->react quench Quench with aq. NH₄Cl react->quench extract Extract & Purify quench->extract product Final Alkene Product extract->product G cluster_scheme Aldehyde Oxidation Scheme reactant1 Pyrimidine-CHO product Pyrimidine-COOH reactant1->product Oxone, [O] MeCN/H₂O, RT G cluster_reduction Aldehyde Reduction Workflow dissolve Dissolve Aldehyde in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at RT (1-3h) add_nabh4->react quench Quench with Water/Dilute HCl react->quench extract Extract & Purify quench->extract product Final Alcohol Product extract->product

References

Application Notes and Protocols for Pilot Plant Scale-Up Synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical industries. The following sections detail the synthetic strategy, experimental procedures, safety considerations, and data for pilot plant production.

Synthetic Strategy

The recommended synthetic route for the pilot plant production of this compound is a one-pot Vilsmeier-Haack reaction starting from 2-methylpyrimidine-4,6-diol. This approach is efficient as it combines both the chlorination of the hydroxyl groups and the formylation at the 5-position in a single operational step, which is advantageous for scale-up operations by minimizing handling and processing time.

The Vilsmeier-Haack reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] This electrophilic reagent then reacts with the 2-methylpyrimidine-4,6-diol to yield the desired product.

Experimental Protocols

Materials and Equipment

Materials:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Glass-lined or stainless steel reactor (100 L - 200 L capacity) equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.[4]

  • Heating and cooling system for the reactor.

  • Scrubber system for acidic off-gases.

  • Quenching vessel.

  • Filtration unit (e.g., Nutsche filter).

  • Vacuum distillation setup.

  • Drying oven.

Detailed Synthesis Protocol

Step 1: Formation of the Vilsmeier Reagent and Reaction with Substrate

  • Charge the reactor with N,N-dimethylformamide (DMF) (see Table 1 for stoichiometry).

  • Cool the DMF to 0-5 °C using a cooling bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the DMF via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.[5]

  • Once the addition is complete, stir the mixture for 30 minutes at 0-5 °C.

  • In a separate vessel, prepare a suspension of 2-methylpyrimidine-4,6-diol in dichloromethane (DCM).

  • Slowly add the suspension of 2-methylpyrimidine-4,6-diol to the Vilsmeier reagent in the reactor, maintaining the temperature below 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.[6]

Step 2: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly quench the reaction mixture by pouring it into a vessel containing crushed ice and water. This step is highly exothermic and will generate HCl fumes; ensure adequate ventilation and scrubbing.[6]

  • Stir the quenched mixture vigorously for 1-2 hours.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.[7][8]

  • For recrystallization, dissolve the crude product in a minimal amount of hot solvent, then cool slowly to induce crystallization.

  • Filter the purified solid product and dry it under vacuum at 40-50 °C.

Data Presentation

Table 1: Stoichiometry and Yield for Pilot Plant Synthesis

ReagentMolar RatioMolecular Weight ( g/mol )Quantity (for 10 kg of starting material)
2-Methylpyrimidine-4,6-diol1.0126.1110.0 kg
Phosphorus oxychloride (POCl₃)4.0153.3348.6 kg (30.0 L)
N,N-Dimethylformamide (DMF)5.073.0929.0 kg (30.7 L)
Dichloromethane (DCM)-84.93~100 L
Product 191.01 Expected Yield: 12-14 kg (80-90%)

Table 2: Analytical Data for this compound

ParameterSpecification
AppearanceOff-white to yellow solid
Melting Point85-90 °C
Purity (HPLC)≥ 98%
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spectrometry[M+H]⁺ = 191.0

Safety Precautions

Handling of Hazardous Reagents:

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water to produce toxic and corrosive fumes.[9][10][11][12][13]

    • Always handle in a well-ventilated fume hood or a closed system.

    • Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (Neoprene or Teflon are recommended), and a chemical-resistant suit.[10]

    • Ensure emergency eyewash stations and safety showers are readily accessible.[12]

    • Keep away from water and combustible materials.[11][13]

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. It is a reproductive hazard.

    • Handle in a well-ventilated area.

    • Wear appropriate PPE, including gloves and safety glasses.

  • Dichloromethane (DCM): A suspected carcinogen and is volatile.

    • Handle in a well-ventilated area and minimize inhalation.

Reaction Safety:

  • The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Maintain strict temperature control.

  • The reaction produces hydrogen chloride gas, which is corrosive and toxic. The reactor must be connected to a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the acidic gases.

Mandatory Visualizations

G cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Start 2-Methylpyrimidine-4,6-diol Start->Reaction Quench Quenching (Ice/Water) Reaction->Quench Extraction Extraction (DCM) Quench->Extraction Wash Washing (NaHCO3, Brine) Extraction->Wash Dry Drying (Na2SO4) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Distillation/Recrystallization) Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for the pilot plant synthesis of this compound.

G reagents Reagents 2-Methylpyrimidine-4,6-diol Phosphorus oxychloride N,N-Dimethylformamide process Process Steps Vilsmeier Reagent Formation Reaction Quenching Extraction Washing Drying Concentration Purification reagents->process Input output Outputs Final Product Waste Streams (Aqueous, Solid) process->output Result

Caption: Logical relationship between inputs, processes, and outputs in the synthesis.

References

Application Notes and Protocols: Purification of Crude 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds. The purity of this intermediate is crucial for the successful synthesis of downstream targets, necessitating an efficient purification method. Recrystallization is a robust and widely used technique for the purification of crystalline organic compounds. This document provides a detailed protocol for the purification of crude this compound by recrystallization, based on established methodologies for similar pyrimidine derivatives.

Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound via recrystallization. This data is illustrative of a successful purification process.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to yellowish solidWhite crystalline solid
Initial Purity (by HPLC) ~90%>99%
Melting Point 102-106 °C108-110 °C
Yield -85%
Recovery -94%

Experimental Protocols

This section details the step-by-step methodology for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization Solvent (e.g., Dichloroethane, Isopropanol, or a mixture)

  • Activated Carbon (optional, for decolorization)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Protocol:

  • Solvent Selection:

    • The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Based on the purification of the related compound 4,6-dichloro-2-methylpyrimidine, dichloroethane is a promising candidate.

    • Alternatively, alcohols such as isopropanol or ethanol, or solvent mixtures (e.g., ethanol/water), can be tested on a small scale to determine the optimal solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected recrystallization solvent to the flask.

    • Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a glass rod or magnetic stirrer.

    • Continue adding small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent, as this will reduce the recovery yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated carbon can be added to the hot solution.

    • Boil the solution with the activated carbon for a few minutes to allow for the adsorption of colored impurities.

    • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the purified compound.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Visualizations

The following diagram illustrates the workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Crude Product add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly If not decolorizing hot_filtration Hot Filtration (Optional) decolorize->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry Dry Crystals wash_crystals->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

Application Notes & Protocols: Analytical Methods for Monitoring Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is one of the most critical and frequently utilized reactions in pharmaceutical and drug development, forming the backbone of countless active pharmaceutical ingredients (APIs), including peptides and small molecules.[1][2][3][4][5] Efficiently monitoring the progress of these coupling reactions is essential for process optimization, yield maximization, and impurity profiling.

This document provides detailed application notes and experimental protocols for the most common analytical techniques used to monitor the progress of a representative amide coupling reaction:

Reaction Scheme: R1-COOH (Carboxylic Acid) + R2-NH2 (Amine) --(Coupling Agent)--> R1-CONH-R2 (Amide) + Byproducts

The methods described herein are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[6][7]

Choosing the Appropriate Analytical Method

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or real-time monitoring, as well as the availability of equipment.[6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction components. It excels at separating the starting materials, product, and byproducts, allowing for accurate determination of reaction conversion.[6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification.[9][10] It is highly sensitive and invaluable for identifying the desired product, intermediates, and unknown byproducts based on their mass-to-charge ratio.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about all molecules in the reaction mixture.[6][7] It can be used to track the disappearance of reactant signals and the appearance of product signals, providing unambiguous structural confirmation.[11][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid technique for monitoring changes in functional groups.[7] It is particularly useful for observing the decrease of the carboxylic acid O-H stretch and the appearance of the amide C=O and N-H stretches.[7][14]

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a cornerstone technique for monitoring amide coupling reactions due to its high resolution and quantitative accuracy. By separating the components of a reaction mixture, it allows for the precise measurement of the consumption of the carboxylic acid and amine, and the formation of the amide product.[7] A typical approach involves reverse-phase HPLC with UV detection.[15] The progress of the reaction is determined by comparing the peak areas of the reactants and products over time.[7]

Data Presentation: Reaction Progress Monitoring by HPLC
Time PointCarboxylic Acid (Reactant 1) Peak AreaAmine (Reactant 2) Peak AreaAmide (Product) Peak Area% Conversion
0 min5,234,8904,876,11000%
30 min2,610,4502,450,8702,580,120~50%
60 min1,050,200980,5004,150,980~80%
120 min155,600148,3005,010,400~97%
240 min< 10,000< 10,0005,198,700>99%

Note: % Conversion is calculated based on the disappearance of the limiting reactant.

Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • Prepare the mobile phase (e.g., a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA).[7][15] Ensure all solvents are HPLC grade, filtered, and degassed.[8][16]

    • Equilibrate the HPLC system, including a suitable C18 column, until a stable baseline is achieved.[8]

  • Sample Preparation:

    • At designated time points (e.g., t=0, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.[7]

    • Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., mobile phase) to stop the reaction.[8]

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[8]

  • Data Acquisition:

    • Inject the prepared sample (e.g., 5-10 µL) into the HPLC system.[6]

    • Run the developed gradient method.

    • Monitor the elution of compounds using a UV detector at a wavelength where both reactants and the product have significant absorbance (e.g., 254 nm).[6]

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • Calculate the percentage conversion by monitoring the decrease in the peak area of the limiting starting material relative to the initial time point.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is exceptionally powerful for confirming the identity of the desired amide product by its molecular weight.[7] It is also highly effective in identifying intermediates and byproducts, which is crucial for understanding reaction mechanisms and optimizing conditions to minimize impurities.

Data Presentation: Product and Byproduct Identification by LC-MS
Peak (Retention Time)Observed m/z [M+H]⁺Proposed IdentityConfirmation
3.5 min122.1Carboxylic Acid (Reactant)Confirmed
2.1 min94.1Amine (Reactant)Confirmed
5.8 min198.2Amide (Product)Confirmed
6.2 min319.3Dimer of Carboxylic AnhydrideTentative
4.5 min216.2Product + H₂OTentative
Experimental Protocol: LC-MS Analysis
  • System Preparation:

    • Use an LC-MS system equipped with an electrospray ionization (ESI) source.

    • Prepare a mobile phase compatible with MS detection (e.g., using formic acid instead of TFA to avoid ion suppression).[15]

    • Equilibrate the system with a suitable C18 column.

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol (Section 3.3), ensuring high purity solvents are used.[9][17]

    • Dilution is critical to avoid saturating the MS detector. Analyte concentrations are typically in the range of 10-100 µg/mL.[17]

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.[7]

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the reactants and the product.

    • Confirm the molecular weight of the product peak.

    • Investigate other peaks in the total ion chromatogram to identify potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy provides detailed structural information, making it an excellent tool for unambiguous confirmation of product formation.[6] For amide coupling, ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton (if observable) and changes in the chemical shifts of protons adjacent to the reacting functional groups.[7] This method is quantitative if an internal standard is used.

Data Presentation: Key ¹H NMR Signal Changes
CompoundKey Proton SignalChemical Shift (ppm) at t=0Chemical Shift (ppm) at t=finalStatus
Carboxylic Acid-CH ₂-COOH2.45 (triplet)N/ADisappeared
Amine-CH ₂-NH₂2.90 (triplet)N/ADisappeared
Amide (Product)-CH ₂-CONH-N/A2.25 (triplet)Appeared
Amide (Product)-CONH-CH ₂-N/A3.30 (quartet)Appeared
Amide (Product)-CONH -N/A7.80 (broad triplet)Appeared
Experimental Protocol: NMR Monitoring
  • Sample Preparation:

    • At each time point, take an aliquot of the reaction mixture.

    • Remove the solvent under reduced pressure or by nitrogen blowdown.[18]

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for quantitative analysis.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for the reactants and the product.

    • Monitor the decrease in the integral of reactant peaks and the increase in the integral of product peaks over time relative to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a fast, qualitative method for tracking the progress of a reaction by observing changes in key functional groups.[7] For amide synthesis, the key transformations are the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the N-H stretch and the characteristic amide I (C=O) and amide II (N-H bend) bands of the product.[19][20]

Data Presentation: Key FTIR Vibrational Frequencies
Functional GroupCharacteristic Peak (cm⁻¹)Observation During Reaction
Carboxylic Acid O-H3300-2500 (broad)Disappears
Carboxylic Acid C=O~1710Disappears
Amine N-H3500-3300Disappears
Amide N-H3400-3200Appears
Amide C=O (Amide I)1690-1650Appears
Amide N-H bend (Amide II)1570-1510Appears

Note: The C=O stretch of the amide product appears at a lower frequency than the carboxylic acid starting material.[7]

Experimental Protocol: FTIR Monitoring
  • Sample Preparation:

    • At each time point, take a small aliquot of the reaction mixture.

    • If the mixture is a solution, a drop can be cast onto a salt plate (e.g., NaCl or KBr) and the solvent allowed to evaporate.

    • Alternatively, an Attenuated Total Reflectance (ATR-FTIR) probe can be used for in-situ, real-time monitoring.

  • Data Acquisition:

    • Acquire an IR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the solvent/starting conditions if necessary.

  • Data Analysis:

    • Compare the spectra taken at different time points.

    • Monitor the disappearance of the broad O-H band and the appearance of the amide I and N-H bands to qualitatively assess reaction completion.

Visualizations

Logical Flow for Method Selection

Method_Selection start Start: Need to monitor amide coupling reaction q1 Need quantitative conversion data? start->q1 q2 Need to identify unknown byproducts? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Need unambiguous structural confirmation? q2->q3 No lcms Use LC-MS q2->lcms Yes q4 Need rapid, real-time qualitative check? q3->q4 No nmr Use NMR q3->nmr Yes ftir Use FTIR q4->ftir Yes hplc->q2 lcms->q3 nmr->q4

Caption: Logical flow for selecting an analytical method.

General Experimental Workflow for Reaction Monitoring

Experimental_Workflow cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Analysis Phase start_reaction Initiate Reaction (t=0) sampling Withdraw Aliquot at Time 't' start_reaction->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter (0.45 µm) dilute->filter inject Inject into Instrument filter->inject acquire Acquire Data inject->acquire analyze Process & Analyze Data acquire->analyze

Caption: General workflow for reaction monitoring.

Hypothetical Reaction Pathway and Monitoring Points

Reaction_Pathway cluster_monitor Monitoring Focus react_acid R1-COOH active_ester Activated Intermediate (e.g., Acyl-OAt) react_acid->active_ester react_amine R2-NH2 product R1-CONH-R2 (Amide Product) react_amine->product coupling_agent Coupling Agent (e.g., HATU) coupling_agent->active_ester active_ester->product byproduct Byproducts product->byproduct m1 Monitor Disappearance (HPLC, LC-MS, NMR) m1->react_acid m1->react_amine m2 Monitor Appearance (HPLC, LC-MS, NMR, FTIR) m2->product

Caption: Monitored species in an amide coupling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method is a two-step process. The first step involves the synthesis of the precursor, 4,6-Dichloro-2-methylpyrimidine. The second step is the formylation of this precursor using the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 5-position.

Q2: What are the common starting materials for the synthesis of the 4,6-Dichloro-2-methylpyrimidine precursor?

A2: The synthesis of 4,6-Dichloro-2-methylpyrimidine typically starts from 4,6-dihydroxy-2-methylpyrimidine. This dihydroxy intermediate is synthesized by the cyclization of acetamidine hydrochloride with a malonate derivative, such as dimethyl or diethyl malonate, in the presence of a base like sodium methoxide.[1]

Q3: Which reagents are used for the Vilsmeier-Haack formylation step?

A3: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[2][3]

Q4: What are the critical safety precautions to consider during this synthesis?

A4: The reagents used, particularly phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are highly corrosive and react violently with water.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. The quenching of the reaction mixture with water or ice is highly exothermic and should be done slowly and cautiously in an ice bath.

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the consumption of starting materials and the formation of products in both the chlorination and formylation steps.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4,6-Dichloro-2-methylpyrimidine (precursor) Incomplete cyclization reaction.Ensure anhydrous conditions and use a sufficient excess of the base (e.g., sodium methoxide). Optimize reaction time and temperature (typically 18-25 °C for 3-5 hours).[1]
Incomplete chlorination of 4,6-dihydroxy-2-methylpyrimidine.Use a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂). Ensure the reaction goes to completion by monitoring with TLC.[4][6] Consider using a catalyst like N,N-dimethylaniline when using POCl₃.[7]
Product loss during workup.Carefully control the pH during the precipitation of 4,6-dihydroxy-2-methylpyrimidine (pH 1-2).[1] During the workup of the chlorination step, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ether or dichloromethane).[8][9]
Low yield of this compound Incomplete formation of the Vilsmeier reagent.Ensure DMF and POCl₃ are of good quality and anhydrous. The Vilsmeier reagent is typically prepared at a low temperature (0 °C) before the addition of the substrate.[8]
Incomplete formylation reaction.The Vilsmeier reagent is a weak electrophile, so the reaction may require elevated temperatures (reflux) and sufficient reaction time (e.g., 3 hours or more).[3][8] Monitor the reaction progress by TLC.
Formation of byproducts.Overheating or prolonged reaction times can lead to side reactions. Optimize the reaction temperature and time. In some cases, formylation of the dihydroxy pyrimidine occurs without chlorination of the hydroxyl groups.[5] Ensure a sufficient amount of chlorinating agent is present if a one-pot procedure from the dihydroxy compound is attempted.
Product is impure (contains starting material or byproducts) Inefficient purification.For the precursor, recrystallization from a suitable solvent like ethanol or purification by column chromatography can be effective.[1] For the final product, crystallization from an ethyl acetate-petroleum ether mixture or column chromatography can be employed for purification.[8]
Hydrolysis of the chlorinated product.Minimize contact with water during workup and storage. Ensure all solvents and reagents are anhydrous.
Reaction is sluggish or does not start Low reactivity of the substrate.The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[10] While 4,6-dichloro-2-methylpyrimidine is activated by the nitrogen atoms, it is also deactivated by the electron-withdrawing chlorine atoms. Ensure proper activation of the Vilsmeier reagent and consider optimizing the reaction temperature.
Poor quality of reagents.Use freshly distilled POCl₃ and anhydrous DMF for the best results.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine[1]
  • In a three-necked flask equipped with a stirrer and under an ice bath, add methanol followed by sodium methoxide while stirring.

  • After complete dissolution, add dimethyl malonate and acetamidine hydrochloride.

  • Remove the ice bath and warm the reaction mixture to 18-25 °C and stir for 4 hours.

  • Remove methanol by distillation under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 1-2 with 4mol/L hydrochloric acid to precipitate the product.

  • Stir the suspension at 0 °C for 4 hours to complete crystallization.

  • Filter the solid, wash with ice-cold water and then with ice-cold methanol.

  • Dry the white solid to obtain 4,6-dihydroxy-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine[6]
  • To a solution of 4,6-dihydroxy-2-methylpyrimidine in acetonitrile, add thionyl chloride.

  • Stir the reaction mixture at 80 °C for 3 hours. Monitor the reaction by TLC.

  • After completion, remove excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into ice water.

  • Filter the precipitated solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine.

Protocol 3: Synthesis of this compound (Vilsmeier-Haack Reaction) (Adapted from a similar synthesis[8])
  • In a flask, mix N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at 0 °C and stir for 1 hour to form the Vilsmeier reagent.

  • Add 4,6-dichloro-2-methylpyrimidine to the mixture and continue stirring at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, remove volatile components by distillation under reduced pressure.

  • Carefully pour the residue into ice water.

  • Extract the aqueous phase multiple times with ether.

  • Combine the organic phases and wash sequentially with aqueous sodium bicarbonate solution and water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and crystallize the product from an ethyl acetate-petroleum ether mixture.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Precursor Synthesis

Starting MaterialsChlorinating AgentReaction ConditionsYield of 4,6-dichloro-2-methylpyrimidineReference
4,6-dihydroxy-2-methylpyrimidineThionyl chloride in acetonitrile80 °C, 3 h94%[6]
4,6-dihydroxy-2-methylpyrimidineTriphosgene, N,N-diethylaniline in dichloroethaneReflux, 6 h90-92%[1]

Table 2: Reaction Conditions for Vilsmeier-Haack Formylation of a Pyrimidine Derivative

SubstrateReagentsReaction ConditionsYield of 4,6-dichloro-5-pyrimidinecarbaldehydeReference
4,6-dihydroxypyrimidinePOCl₃, DMFReflux, 3 h55-95%[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation start Acetamidine HCl + Dimethyl Malonate cyclization Cyclization (NaOMe, Methanol) start->cyclization dihydroxy 4,6-dihydroxy-2-methylpyrimidine cyclization->dihydroxy chlorination Chlorination (POCl3 or SOCl2) dihydroxy->chlorination precursor 4,6-Dichloro-2-methylpyrimidine chlorination->precursor formylation Formylation Reaction precursor->formylation vilsmeier_reagent Vilsmeier Reagent (DMF + POCl3) vilsmeier_reagent->formylation workup Workup & Purification formylation->workup final_product This compound workup->final_product

Caption: Overall synthetic workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield of Final Product incomplete_formylation Incomplete Formylation low_yield->incomplete_formylation poor_precursor Low Yield/Purity of Precursor low_yield->poor_precursor side_reactions Side Reactions low_yield->side_reactions workup_loss Loss During Workup low_yield->workup_loss optimize_formylation Optimize Temp. & Time incomplete_formylation->optimize_formylation check_precursor_synthesis Review Precursor Synthesis poor_precursor->check_precursor_synthesis control_conditions Control Reaction Conditions side_reactions->control_conditions improve_workup Improve Extraction/Purification workup_loss->improve_workup

Caption: Troubleshooting decision tree.

References

Technical Support Center: Synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route involves a two-step process:

  • Vilsmeier-Haack Formylation: The synthesis typically starts with the formylation of 2-methyl-4,6-dihydroxypyrimidine using a Vilsmeier reagent (prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). This step yields the intermediate, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[1]

  • Chlorination: The intermediate is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms, yielding the final product.

In some procedures, a one-pot reaction where formylation and chlorination occur concurrently is also possible by using an excess of the Vilsmeier reagent and heating.[2]

Q2: What are the most common impurities I might encounter?

Based on the reaction mechanism, the following are the most probable impurities:

  • Unreacted Starting Material: 2-methyl-4,6-dihydroxypyrimidine.

  • Intermediate: 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

  • Mono-chlorinated Impurity: 4-chloro-6-hydroxy-2-methylpyrimidine-5-carbaldehyde.

  • Over-chlorinated Byproducts: Although less common for this specific substrate, over-chlorination at other positions is a theoretical possibility.

  • Hydrolysis Product: If exposed to water during workup, the chloro groups can be hydrolyzed back to hydroxyl groups, leading to the formation of the mono-chlorinated impurity or the dihydroxy intermediate.

  • Solvent-Related Impurities: Residual DMF or other solvents used in the reaction or purification.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A typical mobile phase for this analysis is a mixture of methanol and dichloromethane.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring of the disappearance of starting material and the formation of the product and byproducts.[3][4]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Troubleshooting/Solution(s)
Low Yield of Final Product - Incomplete formylation. - Incomplete chlorination. - Product loss during workup and purification. - Degradation of the product.- For incomplete formylation: Increase reaction time or temperature. Ensure the Vilsmeier reagent is freshly prepared and used in appropriate molar ratios. - For incomplete chlorination: Increase the amount of POCl₃, reaction time, or temperature. The presence of a base like pyridine can sometimes facilitate the reaction. - During workup: Ensure efficient extraction with a suitable organic solvent. Minimize the exposure of the chlorinated product to water to prevent hydrolysis. - To prevent degradation: Avoid excessively high temperatures during reaction and purification.
Presence of Unreacted Starting Material/Intermediate in Final Product - Insufficient Vilsmeier reagent or POCl₃. - Reaction time too short or temperature too low.- Increase the stoichiometry of the Vilsmeier reagent and/or POCl₃. - Prolong the reaction time and/or increase the reaction temperature, while monitoring with TLC or HPLC to avoid degradation.
Significant Amount of Mono-chlorinated Impurity - Incomplete chlorination. - Hydrolysis of one of the chloro groups during workup.- Drive the chlorination to completion by increasing the reaction time, temperature, or amount of chlorinating agent. - During workup, perform the quenching and extraction steps quickly and at low temperatures. Use a saturated sodium bicarbonate or carbonate solution to neutralize acids promptly.
Formation of Tarry or Polymeric Material - Reaction temperature is too high. - Presence of impurities in starting materials or reagents.- Maintain strict temperature control throughout the reaction. - Use pure, anhydrous starting materials and reagents. Ensure DMF is free of dimethylamine.
Difficulty in Isolating a Pure Product - Presence of closely related impurities that are difficult to separate. - Oily product that is difficult to crystallize.- Purify the crude product using column chromatography on silica gel. - For crystallization, try different solvent systems. A mixture of ethyl acetate and petroleum ether has been reported to be effective for similar compounds.[2]

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Methyl-4,6-dihydroxypyrimidine[1]

Materials:

  • 2-methyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Benzene (or another suitable solvent like dichloroethane or DMF itself)

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar or slight excess of DMF at 0°C with stirring.

  • To a suspension of 2-methyl-4,6-dihydroxypyrimidine in the chosen solvent, add the freshly prepared Vilsmeier reagent dropwise under vigorous stirring.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • The precipitate of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde is collected by filtration, washed with cold water, and dried.

Key Experiment: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (General Procedure)

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Relationship of Product and Impurity Formation

G cluster_0 Reaction Pathway cluster_1 Common Impurities Starting Material 2-Methyl-4,6-dihydroxypyrimidine Intermediate 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde Starting Material->Intermediate Vilsmeier-Haack Formylation Impurity1 Unreacted Starting Material Starting Material->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Chlorination Impurity2 Unreacted Intermediate Intermediate->Impurity2 Incomplete Chlorination Impurity3 Mono-chlorinated Impurity Product->Impurity3 Incomplete Chlorination Impurity4 Hydrolysis Product Product->Impurity4 Workup with Water G Start Start: 2-Methyl-4,6-dihydroxypyrimidine Formylation Vilsmeier-Haack Formylation Start->Formylation Intermediate Intermediate: 4,6-dihydroxy-2-methyl- pyrimidine-5-carbaldehyde Formylation->Intermediate Chlorination Chlorination with POCl₃ Intermediate->Chlorination Crude_Product Crude Product Mixture Chlorination->Crude_Product Workup Workup: Quenching, Neutralization, Extraction Crude_Product->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Final_Product Final Product: 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde Purification->Final_Product

References

troubleshooting low yield in dichloropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dichloropyrimidines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in dichloropyrimidine synthesis?

Low yields in dichloropyrimidine synthesis can stem from several factors, including:

  • Side Reactions: High reaction temperatures can lead to the formation of unwanted by-products.[1][2]

  • Incomplete Reactions: Insufficient reaction time, suboptimal temperature, or incorrect reagent ratios can result in incomplete conversion of the starting material.[1]

  • Hydrolysis: Dichloropyrimidines can be sensitive to hydrolysis, and improper workup procedures can lead to product decomposition.[3]

  • Suboptimal Reagent Ratios: The molar ratios of the chlorinating agent (e.g., phosphorus oxychloride) and any amine bases to the starting dihydroxypyrimidine are critical for maximizing yield.[1]

  • Impure Starting Materials: Impurities in the reactants can interfere with the reaction or poison catalysts in subsequent coupling reactions.[2][4]

Q2: How does reaction temperature affect the yield of dichloropyrimidines?

Temperature is a critical parameter. High temperatures, particularly during reflux (around 107°C), can significantly increase the formation of by-products, thus lowering the yield of the desired dichloropyrimidine.[1] For many chlorination reactions, a controlled temperature range of 50°C to 100°C is recommended, with an optimal range often falling between 70°C and 90°C.[1] If the temperature is too low, the reaction may proceed very slowly or not reach completion.[1]

Q3: What is the role of a tertiary amine, and how does its choice impact the reaction?

In chlorination reactions using phosphorus oxychloride (POCl₃), a tertiary amine is often used as an acid scavenger to neutralize the HCl generated. The choice of amine can influence the reaction's success. N,N-diethylaniline has been reported to provide better yields and smoother reactions than N,N-dimethylaniline in some cases, potentially due to steric hindrance reducing its participation in side reactions.[1] Triethylamine is another commonly used and effective acid-trapping agent.[1]

Q4: What are the best practices for purifying dichloropyrimidines?

The appropriate purification method depends on the specific dichloropyrimidine and the impurities present. Common techniques include:

  • Crystallization: Recrystallization from a suitable solvent, such as benzene, is a widely used method.[1]

  • Sublimation: For certain dichloropyrimidines, like 4-amino-2,6-dichloropyrimidine, sublimation at high temperature and reduced pressure can be an effective purification step.[1]

  • pH Adjustment during Workup: Careful pH adjustment during the workup is crucial. After quenching the reaction with ice water, neutralizing the solution with a base like sodium hydroxide while cooling can help in isolating a cleaner product.[1] Adjusting the pH to a range of 2.5 to 4 before filtration has also been noted to be beneficial.[1]

  • Extraction: Extraction with a suitable organic solvent, such as ethyl acetate, is a common step to isolate the product from the aqueous phase after quenching.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Chlorination of Dihydroxypyrimidines

This guide addresses low yields when synthesizing dichloropyrimidines from their corresponding dihydroxy precursors using a chlorinating agent like phosphorus oxychloride.

Troubleshooting Workflow:

cluster_start cluster_params Reaction Parameters cluster_workup Workup & Purification cluster_solution start Low Yield Observed temp Check Temperature start->temp ratio Verify Reagent Ratios start->ratio amine Evaluate Tertiary Amine start->amine time Assess Reaction Time start->time quench Review Quenching Procedure start->quench ph Optimize pH Adjustment start->ph purify Refine Purification Method start->purify sol_temp Maintain 55-90°C temp->sol_temp sol_ratio Adjust POCl₃ and Amine Ratios ratio->sol_ratio sol_amine Consider Alternative Amine (e.g., N,N-diethylaniline) amine->sol_amine sol_time Increase Reaction Time & Monitor time->sol_time sol_quench Ensure Slow Addition to Ice/Water quench->sol_quench sol_ph Adjust pH to 2.5-4 Before Filtration ph->sol_ph sol_purify Try Recrystallization or Sublimation purify->sol_purify

Caption: Troubleshooting workflow for low yield in dichloropyrimidine synthesis.

Quantitative Data on Reaction Conditions:

ParameterRecommended RangeOptimal RangeReference
Reaction Temperature50°C to 100°C70°C to 90°C[1]
Molar Ratio of POCl₃ to Dihydroxypyrimidine2.8:1 to 5:13.4:1 to 4.2:1[1]
Molar Ratio of Acid-Removing Agent to Dihydroxypyrimidine1.7:1 to 2.5:1-[1]
Reaction Time0.5 to 10 hours-[1]
Issue 2: Incomplete Reaction

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following.

Logical Relationship Diagram for Incomplete Reaction:

incomplete Incomplete Reaction cause1 Insufficient Reaction Time incomplete->cause1 cause2 Suboptimal Temperature incomplete->cause2 cause3 Incorrect Reagent Ratios incomplete->cause3 cause4 Poor Solubility of Reactants incomplete->cause4 solution1 Increase reaction time and monitor by TLC/HPLC. cause1->solution1 solution2 Adjust temperature to the optimal range (e.g., 70-90°C). cause2->solution2 solution3 Ensure molar ratios are within the recommended ranges. cause3->solution3 solution4 Consider a different solvent to improve solubility. cause4->solution4

Caption: Root causes and solutions for incomplete chlorination reactions.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4,6-dichloropyrimidine

This protocol is based on a method that reports yields of over 80% by carefully controlling the reaction temperature.[1]

1. Reaction Setup:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the 2-amino-4,6-dihydroxypyrimidine and phosphorus oxychloride (3.4 to 4.2 molar equivalents).[1]

2. Addition of Amine Base:

  • Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel.[1]

  • Crucially, maintain the internal temperature of the reaction mixture between 55°C and 68°C during the addition.[1]

3. Reaction Monitoring:

  • Monitor the progress of the reaction using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Workup:

  • Once the reaction is complete, cool the mixture.

  • Excess phosphorus oxychloride can be removed under reduced pressure.

5. Quenching:

  • Carefully and slowly add the resulting viscous oil to a mixture of ice and water with vigorous stirring.

6. Neutralization and Isolation:

  • Neutralize the solution with 10N sodium hydroxide while providing external cooling to manage the exothermic reaction.[1]

  • Adjust the pH to approximately 2.5 to 4.[1]

  • Filter the resulting precipitate and wash it with water.

7. Drying and Purification:

  • Dry the isolated solid in a vacuum oven at 50°C.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent like benzene.[1]

References

side reactions to avoid during the formylation of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the formylation of dichloropyrimidines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic transformation. By anticipating and addressing common side reactions, you can improve your reaction yields, simplify purification, and accelerate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of dichloropyrimidines?

The two most common methods for introducing a formyl group onto a dichloropyrimidine ring are the Vilsmeier-Haack reaction and lithiation-formylation.

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). It is an electrophilic aromatic substitution reaction that is generally effective for electron-rich or sufficiently activated aromatic and heteroaromatic systems.

  • Lithiation-Formylation: This approach involves the deprotonation of the pyrimidine ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent, most commonly DMF. This method is powerful for substrates that may not be reactive enough for the Vilsmeier-Haack reaction.[1]

Q2: What are the most common side reactions to avoid during the formylation of dichloropyrimidines?

Several side reactions can occur, leading to reduced yields and complex product mixtures. The most prevalent issues include:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro substituents on the pyrimidine ring are susceptible to nucleophilic attack. Under Vilsmeier-Haack conditions, DMF or its byproducts can act as nucleophiles, leading to the formation of N,N-dimethylaminopyrimidine derivatives. Similarly, during lithiation-formylation, if the lithiated intermediate is not trapped efficiently by the formylating agent, it can react with other species in the mixture.

  • Hydrolysis: Dichloropyrimidines and the Vilsmeier reagent are sensitive to moisture. Hydrolysis of the chloro groups on the pyrimidine ring can lead to the formation of hydroxypyrimidines or pyrimidones, which may or may not be formylated. Hydrolysis of the Vilsmeier reagent deactivates it, reducing the overall reaction efficiency.

  • Over-formylation: While less common, under forcing conditions, it is possible to introduce more than one formyl group onto the pyrimidine ring, especially if there are multiple activated positions.

  • Dimerization and Polymerization: Although not extensively documented specifically for dichloropyrimidine formylation, harsh reaction conditions, particularly at elevated temperatures, can sometimes lead to the formation of dimeric or polymeric byproducts.

Q3: How does the regioselectivity of formylation on dichloropyrimidines work?

The position of formylation on the dichloropyrimidine ring is influenced by the substitution pattern of the starting material and the reaction conditions. For instance, in 2,4-dichloropyrimidine, the C5 position is the most common site for electrophilic attack in a Vilsmeier-Haack reaction. The inherent electronic properties of the pyrimidine ring direct the electrophile to this position.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formylation of dichloropyrimidines.

Problem 1: Low Yield of the Desired Formylated Dichloropyrimidine
Potential Cause Suggested Solution
Incomplete Reaction - Vilsmeier-Haack: Increase the reaction temperature or prolong the reaction time. Ensure the Vilsmeier reagent is freshly prepared and used in a slight excess. Consider a more activating solvent if compatible.[2] - Lithiation-Formylation: Ensure complete lithiation by using a sufficient excess of organolithium reagent and allowing adequate time for the metal-halogen exchange or deprotonation to occur. Use of an additive like bis(2-dimethylaminoethyl)ether can improve lithiation and stabilize the lithiated intermediate.[3]
Decomposition of Starting Material or Product - Reduce the reaction temperature. For Vilsmeier-Haack reactions, temperatures are typically in the range of 60-90°C.[4] For lithiation, maintain cryogenic temperatures (e.g., -78°C) to prevent decomposition. - Minimize reaction time. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Hydrolysis of Reagents or Substrate - Ensure all glassware is rigorously dried. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Significant Amounts of Side Products
Side Product Observed Potential Cause Suggested Solution
Hydroxypyrimidine Derivatives Reaction mixture exposed to moisture.- Use anhydrous conditions as described above. - During workup, quench the reaction mixture by pouring it onto ice and immediately extracting the product into an organic solvent to minimize contact time with the aqueous phase.
N,N-Dimethylaminopyrimidine Derivatives (SNAr) Excess DMF or high reaction temperatures in Vilsmeier-Haack.- Use a stoichiometric amount of DMF relative to the chlorinating agent (e.g., POCl₃). - Lower the reaction temperature to disfavor the SNAr reaction.
Unidentified Colored Impurities/Tarry Materials High reaction temperatures or prolonged reaction times leading to decomposition or polymerization.- Optimize the reaction temperature and time based on reaction monitoring. - Consider purification of the crude product by column chromatography or crystallization. A patent for purifying 4,6-dichloropyrimidine suggests extraction with an organic solvent followed by crystallization.[5]

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol (Model Protocol)

This protocol, adapted from the formylation of a diol substrate, illustrates the general procedure for a Vilsmeier-Haack reaction.[2]

Reagents:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Benzene (or other suitable anhydrous solvent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare the Vilsmeier reagent by cooling DMF in an ice bath and adding POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes.

  • To a separate flask under a nitrogen atmosphere, add a suspension of 2-methylpyrimidine-4,6-diol in anhydrous benzene.

  • Add the pre-formed Vilsmeier reagent dropwise to the pyrimidine suspension with continuous stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Stir the mixture overnight to allow for the hydrolysis of any remaining Vilsmeier reagent and the precipitation of the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Lithiation-Formylation of a Protected 4-Chloropyrrolopyrimidine (Model Protocol)

This protocol for a related heterocyclic system demonstrates the general approach for a lithiation-formylation reaction.[3]

Reagents:

  • Protected 4-chloropyrrolopyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve the protected 4-chloropyrrolopyrimidine in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., LDA or n-BuLi) dropwise to the cooled solution. Stir the mixture at -78°C for the time required to achieve complete lithiation (typically 30-60 minutes).

  • Add anhydrous DMF dropwise to the reaction mixture at -78°C.

  • Allow the reaction to proceed at -78°C for a specified time, monitoring by TLC if possible.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78°C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table summarizes yield data from the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol in different solvents, providing a comparative look at how reaction conditions can influence outcomes.[2]

Solvent Temperature (°C) Time (h) Yield of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (%)
BenzeneReflux650
1,2-DichloroethaneReflux648
DMF80561
o-Xylene100752

Visual Guides

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Yield Observed check_completeness Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completeness incomplete Reaction Incomplete check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes increase_conditions Increase Temperature or Time incomplete->increase_conditions check_reagents Check Reagent Quality & Stoichiometry incomplete->check_reagents check_decomposition Is there evidence of decomposition? (Tarry materials, multiple spots on TLC) complete->check_decomposition decomposition Decomposition Occurring check_decomposition->decomposition Yes no_decomposition No Significant Decomposition check_decomposition->no_decomposition No reduce_conditions Reduce Temperature or Time decomposition->reduce_conditions check_workup Review Workup Procedure (e.g., hydrolysis, extraction efficiency) no_decomposition->check_workup

Caption: Troubleshooting workflow for low reaction yield.

Decision Tree for Addressing Side Product Formation

side_product_troubleshooting start Side Product Formation Observed identify_side_product Identify the main side product(s) (e.g., by MS, NMR) start->identify_side_product hydrolysis_product Hydroxypyrimidine derivative? identify_side_product->hydrolysis_product snar_product N,N-Dimethylaminopyrimidine derivative? identify_side_product->snar_product other_impurities Other impurities (e.g., tar, multiple spots)? identify_side_product->other_impurities use_anhydrous Ensure strictly anhydrous conditions hydrolysis_product->use_anhydrous Yes optimize_workup Optimize workup to minimize water contact hydrolysis_product->optimize_workup Yes reduce_dmf Use stoichiometric DMF snar_product->reduce_dmf Yes lower_temp_snar Lower reaction temperature snar_product->lower_temp_snar Yes optimize_temp_time Optimize temperature and reaction time other_impurities->optimize_temp_time Yes purify_crude Purify crude product (chromatography, crystallization) other_impurities->purify_crude Yes

Caption: Decision tree for addressing side product formation.

References

optimizing reaction temperature and time for the synthesis of this compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin)

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and time for the synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of acetylsalicylic acid, focusing on the impact of reaction temperature and time.

Q1: My final yield of acetylsalicylic acid is significantly lower than expected. What are the likely causes related to reaction time and temperature?

A1: A low yield is a common issue that can often be traced back to suboptimal reaction conditions.[1][2]

  • Insufficient Heating/Temperature: The reaction between salicylic acid and acetic anhydride is endothermic and requires heat to proceed at an efficient rate. If the temperature is too low, the reaction may be incomplete, leaving a significant amount of unreacted salicylic acid. One study demonstrated a linear relationship between temperature and yield, with higher temperatures (in the 50-80°C range) producing greater yields.[3]

  • Inadequate Reaction Time: The reaction needs sufficient time to go to completion. Most protocols suggest a heating period of 10-20 minutes.[1][3] Shortening this time may result in an incomplete conversion of salicylic acid to acetylsalicylic acid.[1][2] For instance, a common guideline is that the reaction is considered complete after about 15 minutes at 100°C.[4]

Q2: How can I determine if my product is impure, and how does this relate to the reaction conditions?

A2: The primary impurity in this synthesis is typically unreacted salicylic acid.[5]

  • Detection of Salicylic Acid: The presence of salicylic acid can be easily detected using a ferric chloride (FeCl₃) test. Salicylic acid has a phenol group that gives a distinct purple color in the presence of FeCl₃. Acetylsalicylic acid, having its phenol group converted to an ester, does not produce this color.[4]

  • Impact of Reaction Conditions: The presence of salicylic acid in your final product is a strong indicator that the reaction did not go to completion. This can be a direct result of either the reaction temperature being too low or the reaction time being too short for the complete acetylation of the starting material.[6]

Q3: I observed a low melting point for my crystalline product. What does this indicate?

A3: The melting point of a crystalline solid is a key indicator of its purity. Pure acetylsalicylic acid has a melting point of approximately 135-136°C.[4][7] A melting point that is lower than this and occurs over a broad range suggests the presence of impurities, most commonly unreacted salicylic acid.[1] Optimizing the reaction time and temperature to drive the reaction to completion will result in a purer product with a sharper and more accurate melting point.

Q4: Can the reaction be overheated or run for too long? What are the consequences?

A4: Yes, excessive heating can be detrimental.

  • High Temperatures: While higher temperatures generally favor the reaction rate and yield, excessively high temperatures can lead to the decomposition of the product, which can decrease the overall yield and introduce other impurities.[2]

  • Prolonged Reaction Time: While ensuring the reaction goes to completion is important, excessively long reaction times at high temperatures can also promote side reactions or product degradation. It is crucial to follow established protocols and determine the optimal time that maximizes yield without compromising purity.

Q5: My reaction mixture did not form crystals upon cooling. What should I do?

A5: Difficulty in crystallization is a common issue. If crystals do not form spontaneously after adding water and cooling the mixture in an ice bath, you can induce crystallization by scratching the inside walls of the flask with a glass stirring rod.[8] This provides a rough surface that facilitates the formation of seed crystals.

Data Presentation

The following table summarizes the effect of reaction temperature on the yield and purity of acetylsalicylic acid based on experimental findings.

Reaction Temperature (°C)Reaction Time (minutes)Relative Yield IncreaseRelative Purity IncreaseReference
5020BaselineBaseline[3]
6020--[3]
7020--[3]
80201.28x1.25x[3]

Data derived from a study showing a 1.28-fold increase in yield and a 1.25-fold increase in purity when the temperature was raised from 50°C to 80°C.[3]

Experimental Protocol: Synthesis of Acetylsalicylic Acid

This protocol provides a standard methodology for the synthesis of acetylsalicylic acid. Optimization can be achieved by systematically varying the temperature and duration of the heating step.

Materials:

  • Salicylic acid (2.0 g)

  • Acetic anhydride (5.0 mL)

  • Concentrated (85%) phosphoric acid or concentrated sulfuric acid (5-10 drops)

  • Deionized water

  • Ethanol (for recrystallization)

  • 125 mL Erlenmeyer flask

  • Hot water bath or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Graduated cylinders and pipettes

Procedure:

  • Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.[8]

  • In a fume hood, add 5.0 mL of acetic anhydride to the flask, ensuring it washes down any salicylic acid adhering to the walls.[8]

  • Carefully add 5-10 drops of concentrated phosphoric acid or sulfuric acid to the mixture to act as a catalyst.[8][9]

  • Gently swirl the flask to mix the reactants.

  • Heat the flask in a hot water bath set to the desired temperature (e.g., 70-80°C).[1]

  • Maintain the temperature for the desired reaction time (e.g., 15-20 minutes), swirling the flask occasionally.[3][4]

  • After the heating period, remove the flask from the water bath. Cautiously add 2 mL of deionized water to the flask in the fume hood to decompose the excess acetic anhydride.[8]

  • Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of acetylsalicylic acid.[8]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold deionized water.[8]

  • Allow the product to dry completely before weighing to determine the crude yield.

  • (Optional) Recrystallization for Purification: Dissolve the crude product in a minimal amount of warm ethanol. Slowly add warm water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals. Collect the purified crystals by vacuum filtration.[4]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of acetylsalicylic acid.

experimental_workflow start Start: Weigh Reactants reactants Mix Salicylic Acid, Acetic Anhydride, & Catalyst start->reactants heat Heat Mixture (Optimize Temp & Time) reactants->heat quench Quench with Water (Decompose Excess Anhydride) heat->quench crystallize Cool in Ice Bath (Induce Crystallization) quench->crystallize filter Vacuum Filtration (Collect Crude Product) crystallize->filter dry Dry Product filter->dry weigh Weigh Final Product (Calculate Yield) dry->weigh end End: Pure Product weigh->end

Caption: Experimental workflow for acetylsalicylic acid synthesis.

troubleshooting_guide start Problem: Low Yield or Impure Product check_conditions Were reaction time and temperature sufficient? start->check_conditions increase_conditions Action: Increase reaction time and/or temperature. (e.g., 80°C for 20 min) check_conditions->increase_conditions No check_purity Perform FeCl3 Test check_conditions->check_purity Yes end_good Outcome: Improved Yield & Purity increase_conditions->end_good purple_color Result: Purple Color (Salicylic Acid Present) check_purity->purple_color Positive no_purple_color Result: No Color Change (Purity is likely high) check_purity->no_purple_color Negative recrystallize Action: Recrystallize product to remove impurities. purple_color->recrystallize no_purple_color->end_good recrystallize->end_good

Caption: Troubleshooting logic for optimizing synthesis.

References

Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the purification of chlorinated pyrimidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of chlorinated pyrimidines?

A1: The most prevalent impurities typically arise from the preceding chlorination reaction and subsequent work-up. These can include:

  • Over-chlorinated Pyrimidines: The introduction of more chlorine atoms than desired, especially when the pyrimidine ring has multiple reactive sites.

  • Hydrolysis Products: The conversion of a chloro group back to a hydroxyl group due to the presence of water during the reaction or work-up.

  • Unreacted Starting Materials: Incomplete conversion of the starting hydroxypyrimidine.

  • Mono-chlorinated Intermediates: In cases where dichlorination is the goal, the mono-substituted intermediate can be a significant impurity.

  • Residual Chlorinating Agents and their Byproducts: Reagents like phosphorus oxychloride (POCl₃) and their decomposition products can contaminate the crude product.

  • Colored Impurities: These often result from side reactions or the degradation of starting materials or products, leading to a yellow or brown hue in the crude material.[1]

Q2: What are the primary methods for purifying crude chlorinated pyrimidines?

A2: The choice of purification method depends on the physical properties of the chlorinated pyrimidine and the nature of the impurities. The most common techniques are:

  • Recrystallization: A widely used method for purifying solid compounds based on differences in solubility.[1][2] This can be performed with a single solvent or a mixed-solvent system.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, and is effective for separating impurities with different polarities.[1]

  • Distillation: Suitable for volatile and thermally stable chlorinated pyrimidines.[3]

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities from the desired neutral product.

Q3: How can I effectively remove colored impurities from my chlorinated pyrimidine product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[4][5] The activated carbon adsorbs the colored molecules, and can then be removed by filtration.[4][5] It is important to use a minimal amount of activated carbon, as excessive use can lead to the loss of the desired product.[4] If this method is unsuccessful, column chromatography, particularly reversed-phase, can be effective at separating the colored impurities.[6]

Troubleshooting Guides

Recrystallization Troubleshooting

Q: My chlorinated pyrimidine is not crystallizing from the solution upon cooling. What should I do?

A: This is a common issue that can be addressed by considering the following:

  • Solution is not supersaturated: The concentration of your compound may be too low.

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration.[7]

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[7]

    • Solution: Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7] If finding a suitable single solvent is difficult, a mixed-solvent system is a good alternative.[8][9]

  • Presence of impurities: Certain impurities can inhibit crystal formation.[7]

    • Solution: If the product is heavily impure, consider a preliminary purification step like passing it through a short plug of silica gel before attempting recrystallization.[10]

  • Crystallization is slow to initiate:

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[11] Alternatively, add a "seed crystal" of the pure compound to induce crystallization.[11]

Q: My product is "oiling out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.[12]

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to prevent premature precipitation.[11]

    • Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.[1]

    • If using a mixed-solvent system, ensure the solvents are miscible and that the "bad" solvent is added slowly to the hot solution of the compound in the "good" solvent until the cloud point is just reached.[3][9]

Troubleshooting Decision Tree for Recrystallization

G start Start Recrystallization Troubleshooting no_crystals No crystals form upon cooling? start->no_crystals oiling_out Product 'oiling out'? supersaturated Is the solution supersaturated? no_crystals->supersaturated Yes end Crystals formed successfully. no_crystals->end No reheat Reheat to dissolve the oil. oiling_out->reheat Yes oiling_out->end No evaporate_solvent Reheat and evaporate some solvent. supersaturated->evaporate_solvent No wrong_solvent Is the solvent appropriate? supersaturated->wrong_solvent Yes change_solvent Select a new solvent or use a mixed-solvent system. wrong_solvent->change_solvent No induce_crystallization Induce crystallization: - Scratch flask with glass rod - Add a seed crystal wrong_solvent->induce_crystallization Yes add_solvent add_solvent reheat->add_solvent Add more 'good' solvent. slow_cooling slow_cooling add_solvent->slow_cooling Allow to cool very slowly. Insulate the flask.

Caption: Troubleshooting workflow for common recrystallization problems.

Column Chromatography Troubleshooting

Q: I am having difficulty separating my chlorinated pyrimidine from a closely related impurity using column chromatography. How can I improve the separation?

A: To enhance the resolution between closely eluting compounds, you can try the following strategies:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If using normal phase chromatography (e.g., silica gel), decrease the polarity of the eluent. This can be done by reducing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). This will increase the retention time of your compounds and may improve separation.

    • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to sharpen the bands of the eluting compounds and improve separation.[10]

  • Modify the Stationary Phase:

    • Change Adsorbent: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina, which has different selectivity.[13] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be more effective.[14]

    • Deactivate Silica Gel: Chlorinated pyrimidines can sometimes be sensitive to the acidic nature of silica gel. You can deactivate the silica by running a solvent system containing a small amount of triethylamine (1-3%) through the column before loading your sample.[10]

  • Improve Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

    • Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading onto silica gel can result in a more concentrated starting band and better resolution.[15]

Workflow for Optimizing Column Chromatography Separation

G start Poor Separation in Column Chromatography mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Modify Stationary Phase start->stationary_phase loading_technique Improve Loading Technique start->loading_technique adjust_polarity adjust_polarity mobile_phase->adjust_polarity Adjust Polarity gradient gradient mobile_phase->gradient Use Gradient Elution change_adsorbent change_adsorbent stationary_phase->change_adsorbent Change Adsorbent (e.g., Alumina, Reversed-Phase) deactivate_silica deactivate_silica stationary_phase->deactivate_silica Deactivate Silica Gel (with Triethylamine) dry_load dry_load loading_technique->dry_load Use Dry Loading Technique end Improved Separation adjust_polarity->end gradient->end change_adsorbent->end deactivate_silica->end dry_load->end

Caption: Strategies to improve separation in column chromatography.

Data Presentation

Table 1: Common Recrystallization Solvents for Chlorinated Pyrimidines and Related Heterocycles

Compound TypeRecommended Solvents/Solvent SystemsReference(s)
DichloropyrimidinesPetroleum ether (60-90 °C)[16]
General Pyrimidine DerivativesEthanol, Ethanol/Water, Ethyl Acetate/Hexane[1][17]
6-Chloropyrido[2,3-d]pyrimidine DerivativesEthanol, Acetone, 1,4-Dioxane, Ethyl Acetate/Hexane[1]
General Organic SolidsHeptanes/Ethyl Acetate, Methanol/Water, Acetone/Water, 2-MeTHF/Heptane[18]

Table 2: Typical Yields for Purification of Chlorinated Pyrimidines

CompoundPurification MethodReported YieldReference(s)
2,4-DichloropyrimidineRecrystallization95%[16]
5-Chloro Pyrimidine DerivativesNot specified after synthesisHigh Yield[19]

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is a general guideline for purifying a solid chlorinated pyrimidine intermediate using a two-solvent system, where the compound is soluble in the "good" solvent and insoluble in the "bad" solvent.

Materials:

  • Crude chlorinated pyrimidine

  • "Good" solvent (e.g., ethyl acetate, acetone)

  • "Bad" solvent (e.g., hexanes, water)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude chlorinated pyrimidine in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring to dissolve the solid.[8][9]

  • Once the solid is completely dissolved, slowly add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (the cloud point).[3][9]

  • If too much "bad" solvent is added and the solution becomes very cloudy, add a few drops of the "good" solvent until the solution becomes clear again.[3]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, do not disturb the flask during this time.[1][12]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying a chlorinated pyrimidine intermediate using flash column chromatography on silica gel.

Materials:

  • Crude chlorinated pyrimidine

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Sand

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Select the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. The ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.[20]

    • Add a thin layer of sand.[20]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[20]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[20]

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a more polar solvent like dichloromethane).

    • Carefully apply the sample to the top of the silica gel.[20]

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[15]

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or air line) to force the solvent through the column at a steady rate.

    • Begin collecting fractions in separate tubes.

  • Monitor the Separation:

    • Monitor the elution of your compounds using TLC on the collected fractions.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified chlorinated pyrimidine.

References

stability and degradation of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, it is recommended to store the compound under an inert atmosphere, such as argon, as it is known to be air-sensitive.[1] Protect the compound from light and extreme temperatures.

Q2: What are the known incompatibilities of this compound?

A2: this compound should be stored away from incompatible materials, including strong oxidizing agents. Due to the reactivity of the chloro- and aldehyde functional groups, it is advisable to avoid contact with strong acids, bases, and nucleophiles, as these may initiate degradation or unwanted reactions.

Q3: What are the primary degradation pathways for dichloropyrimidines like this one?

A3: Based on the chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and photodegradation.

  • Hydrolysis: The chlorine atoms attached to the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to the formation of hydroxylated pyrimidine derivatives. This process can be catalyzed by both acidic and basic conditions.[2][3]

  • Photodegradation: Pyrimidine derivatives are known to be sensitive to ultraviolet (UV) light.[1] Exposure to UVA and UVB radiation can lead to the formation of various photoproducts, potentially through mechanisms involving dimerization or other photochemical reactions. The presence of photosensitizers can accelerate this process.[1]

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the reactivity of the functional groups, potential degradation products could include:

  • Hydrolysis Products: 4-Chloro-6-hydroxy-2-methylpyrimidine-5-carbaldehyde and 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde.

  • Oxidation Products: 4,6-Dichloro-2-methylpyrimidine-5-carboxylic acid (oxidation of the aldehyde group).

  • Photodegradation Products: Complex mixtures including potential pyrimidine dimers or ring-opened products.

Identifying and characterizing degradation products requires analytical techniques such as HPLC-MS and NMR spectroscopy.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity in solution.
  • Possible Cause: Degradation of the compound due to solvent, pH, or light exposure.

  • Troubleshooting Steps:

    • Solvent Selection: Use anhydrous solvents whenever possible to minimize hydrolysis.[2]

    • pH Control: If working in aqueous solutions, buffer the system to a pH where the compound exhibits maximum stability. A pH-rate profile study is recommended to determine the optimal pH range.

    • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

    • Temperature Control: Prepare solutions fresh and store them at recommended low temperatures (e.g., 2-8 °C) for short periods. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For prolonged storage of solutions, consider purging with an inert gas like argon or nitrogen to prevent oxidative degradation.

Issue 2: Appearance of unexpected peaks in chromatography during analysis.
  • Possible Cause: On-column degradation or the presence of degradation products in the sample.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in distinguishing known degradants from other impurities.

    • Optimize Chromatographic Conditions:

      • Adjust the pH of the mobile phase to improve the stability of the compound during analysis.

      • Use a shorter run time or a lower column temperature to minimize the potential for on-column degradation.

    • Sample Preparation: Prepare samples immediately before analysis to minimize degradation in the sample vial.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

    • Analyze a control sample stored in the dark.

3. Analysis:

  • Analyze all stressed samples and a control sample (unstressed) by a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify the mass of the parent compound and any degradation products.

Data Presentation

The results of a forced degradation study should be summarized in a table to provide a clear overview of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT, min)
0.1 N HCl, 60°C, 24hDataDataData
0.1 N NaOH, RT, 4hDataDataData
3% H₂O₂, RT, 24hDataDataData
Solid, 60°C, 48hDataDataData
PhotolyticDataDataData
(Note: This table is a template. The actual data needs to be generated through experimental work.)

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for conducting a stability study of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, RT) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (Solid, 60°C) A->E F Photolytic (ICH Option 1) A->F G Neutralize Acid/Base Samples B->G C->G H HPLC-PDA-MS Analysis D->H E->H F->H G->H I Characterize Degradants H->I J Develop Stability- Indicating Method I->J

Forced Degradation Experimental Workflow
Hypothetical Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions.

G cluster_products Hydrolysis Products A 4,6-Dichloro-2-methyl- pyrimidine-5-carbaldehyde B 4-Chloro-6-hydroxy-2-methyl- pyrimidine-5-carbaldehyde A->B H2O (Step 1) C 4,6-Dihydroxy-2-methyl- pyrimidine-5-carbaldehyde B->C H2O (Step 2)

Hypothetical Hydrolytic Degradation Pathway

References

Technical Support Center: Alternative Chlorinating Agents for the Synthesis of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of alternative chlorinating agents in the synthesis of dichloropyrimidines.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of dichloropyrimidines using alternatives to phosphorus oxychloride (POCl₃).

Q1: My chlorination reaction shows low yield or is incomplete. What are the potential causes and solutions?

A1: Low yields or incomplete conversion from a dihydroxypyrimidine starting material are common issues. Several factors can contribute to this problem.

  • Insufficient Reagent Activity: The Vilsmeier-Haack type reagent, formed in situ from agents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalyst like N,N-dimethylformamide (DMF), is the active chlorinating species.[1][2] Insufficient formation of this reagent can lead to a sluggish reaction.

    • Solution: Ensure the catalyst (e.g., DMF) is present and the reagents are anhydrous. For less reactive substrates, adding a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction by facilitating the formation of a more reactive intermediate.[3]

  • Suboptimal Temperature: Chlorination reactions are highly temperature-dependent.

    • Solution: If the reaction is slow, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LCMS.[4] Typical temperatures for these reactions can range from 65°C to reflux, depending on the specific agent and substrate.[5]

  • Poor Solubility: The starting dihydroxypyrimidine may not be fully soluble in the reaction medium.

    • Solution: Ensure vigorous stirring to maintain a fine suspension. While excess chlorinating agent is often used as the solvent, in some cases a co-solvent might be necessary, though this can complicate purification.[6]

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a frequent challenge, leading to difficult purification and reduced yields. Common byproducts include hydrolyzed starting material and solvent-related impurities.[3]

  • Hydrolysis during Work-up: Dichloropyrimidines are susceptible to hydrolysis, converting them back to hydroxypyrimidines, especially in acidic conditions.

    • Solution: Quench the reaction mixture by carefully pouring it onto crushed ice or into ice-cold water with vigorous stirring.[7][8] Immediately neutralize the mixture with a base like sodium carbonate or sodium hydroxide to a pH of 7-9 before extraction.[3][5]

  • Solvent-Related Impurities: When using DMF as a catalyst, it can sometimes be incorporated into side products under Vilsmeier-Haack conditions.[3]

    • Solution: Use only a catalytic amount of DMF. While excess chlorinating agent like SOCl₂ can serve as the solvent, minimizing other reactive species is crucial.[6]

  • Degradation: Harsh reaction conditions (e.g., excessively high temperatures) can cause the pyrimidine ring to degrade.[3]

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. Monitor the reaction closely to avoid prolonged heating after the starting material has been consumed.[3]

Q3: The work-up is difficult, and I'm losing my product. What is a better procedure?

A3: A complicated work-up can lead to significant product loss due to decomposition or volatility.

  • Violent Quenching: Chlorinating agents like thionyl chloride react exothermically with water, making the quenching step hazardous.

    • Solution: Perform the quench by adding the reaction mixture slowly to a large volume of ice with efficient stirring in a well-ventilated fume hood.[7][8]

  • Product Isolation: Dichloropyrimidines can be volatile or sensitive.

    • Solution: After quenching and neutralization, promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.[8][9] When removing the solvent by rotary evaporation, use moderate temperatures to avoid loss of product.[7] For sensitive or volatile products like 4,6-dichloropyrimidine, co-distillation with a solvent that has a similar boiling point can prevent crystallization in the apparatus.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary alternatives to phosphorus oxychloride (POCl₃) for synthesizing dichloropyrimidines?

A1: Several reagents can be used as alternatives to POCl₃, often in combination with a catalyst. The most common alternatives include:

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF. The combination forms a Vilsmeier-type reagent in situ, which is a potent chlorinating agent.[5][6][10]

  • Oxalyl Chloride ((COCl)₂): Used with a DMF catalyst, it also forms a Vilsmeier reagent and is considered a milder and more selective reagent than thionyl chloride, though it is more expensive.[1][2] The reaction byproducts (CO, CO₂, HCl) are volatile, which simplifies work-up.[1]

  • Phosgene (COCl₂) and Equivalents: Phosgene, diphosgene, or triphosgene can be used for chlorination, typically in the presence of a base.[11] These reagents are highly toxic and require specialized handling procedures.

Q2: What is the role of DMF in chlorination reactions with thionyl chloride or oxalyl chloride?

A2: In these reactions, N,N-dimethylformamide (DMF) is not merely a solvent but a catalyst. It reacts with thionyl chloride or oxalyl chloride to form a reactive chloroiminium salt, known as the Vilsmeier reagent (e.g., [(CH₃)₂N=CHCl]⁺Cl⁻).[1][12][13] This reagent is the active electrophilic species that chlorinates the dihydroxypyrimidine. Using a catalytic amount of DMF is sufficient to generate the Vilsmeier reagent cyclically.[2]

Q3: What safety precautions should be taken when working with these alternative chlorinating agents?

A3: All chlorinating agents mentioned are hazardous and require strict safety protocols.

  • Toxicity and Corrosivity: Thionyl chloride, oxalyl chloride, and phosgene are toxic, corrosive, and lachrymatory.[1] Always handle these reagents in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reaction with Water: These reagents react violently with water, releasing toxic gases (HCl, SO₂). Ensure all glassware is scrupulously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Quenching: The quenching of excess reagent is highly exothermic and must be performed with extreme care by adding the reaction mixture slowly to ice.[7]

Q4: How do I choose the best alternative chlorinating agent for my specific pyrimidine substrate?

A4: The choice depends on several factors:

  • Reactivity of Substrate: For highly activated or sensitive pyrimidines, a milder reagent like oxalyl chloride may provide better selectivity and prevent degradation.[1]

  • Scale of Reaction: For large-scale synthesis, thionyl chloride is often preferred due to its lower cost compared to oxalyl chloride.[6][14]

  • Safety and Equipment: The use of phosgene or its equivalents is limited to laboratories equipped to handle highly toxic gases.

  • Desired Purity: Oxalyl chloride often gives cleaner reactions with volatile byproducts, simplifying purification.[1][14]

Data Presentation: Comparison of Chlorinating Agents

The following table summarizes key quantitative data for different chlorinating systems used in the synthesis of dichloropyrimidines from their corresponding dihydroxy precursors.

Chlorinating SystemCatalyst/AdditiveTypical TemperatureTypical Reaction TimeReported Yield (%)Key AdvantagesDisadvantages
POCl₃ (neat) Tertiary Amine (e.g., Pyridine, DIPEA)80 - 160 °C[3][15]2 - 5 hours[8][16]80 - 95%[16]Well-established, high-yielding.[3]Harsh work-up, viscous, phosphorus waste.
SOCl₂ DMF (catalytic)[5]65 - 70 °C[5]4 - 6 hours~95%[5]Lower cost, volatile byproducts (SO₂).[6]SO₂ is toxic, can be less selective.
SOCl₂ N,N-dimethylaniline[6]RefluxNot specified>90% (implied)Avoids other organic solvents.[6]Catalyst recovery needed, wastewater treatment.[6]
(COCl)₂ DMF (catalytic)[1]Room Temperature1.5 - 2 hours[17]High (often >90%)Milder conditions, volatile byproducts (CO, CO₂).[1]Higher cost than SOCl₂.[1][14]
Phosgene (COCl₂) Tertiary Amine or Quaternary Ammonium Salt[11][18]90 - 160 °C[18]Not specifiedHighEffective for various substrates.Extremely toxic, requires special handling.[11]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloropyrimidine using Thionyl Chloride and a Mixed Catalyst System

This protocol is adapted from a method for the synthesis of 2,4-dichloropyrimidine using thionyl chloride (SOCl₂) in the presence of DMAP and bis(trichloromethyl) carbonate (BTC).[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dihydroxypyrimidine (uracil, 1.0 g, 8.9 mmol) and 4-dimethylaminopyridine (DMAP, 50 mg, 0.41 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add thionyl chloride (SOCl₂, 4 mL) to the flask. The mixture will form a turbid liquid.

  • Co-catalyst Addition: Prepare a solution of bis(trichloromethyl) carbonate (BTC, 5.28 g, 17.8 mmol) in thionyl chloride (4 mL). Slowly add this solution dropwise to the reaction flask.

  • Heating: Place the flask in a preheated oil bath and maintain the reaction temperature between 65-70 °C. Use a cooling system for the reflux condenser.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure in a well-ventilated fume hood.

  • Quenching and Neutralization: Slowly and carefully add the residue to 10 mL of ice water with vigorous stirring. Neutralize the aqueous solution to a pH of 8-9 by the portion-wise addition of solid sodium carbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 2,4-dichloropyrimidine. The reported yield for this method is approximately 95%.[5]

Protocol 2: General Procedure for Chlorination using Oxalyl Chloride/DMF

This is a general protocol for converting a hydroxyl group to a chloride, adapted for dichloropyrimidine synthesis based on the principles of Vilsmeier-Haack reactions.[1][17]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dihydroxypyrimidine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reagent Addition: Add oxalyl chloride (2.5 - 3.0 eq) via syringe to the suspension.

  • Catalyst Addition: Carefully add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) via syringe. Effervescence (release of CO and CO₂) should be observed.

  • Reaction: Stir the mixture at room temperature for 1.5 - 3 hours or until the reaction is complete as monitored by TLC. Gentle warming may be required for less reactive substrates.

  • Work-up: Remove the solvent and excess oxalyl chloride by rotary evaporation. A co-evaporation step with an anhydrous solvent like toluene can help remove the last traces of the reagent.

  • Quenching: Carefully quench the residue by adding it to ice water.

  • Neutralization and Extraction: Neutralize the aqueous slurry with sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dichloropyrimidine, which can be purified further if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process for the synthesis of dichloropyrimidines.

experimental_workflow sub Dihydroxypyrimidine (Starting Material) reaction Chlorination Reaction (Inert Atmosphere) sub->reaction 1. reagents Alternative Agent (SOCl₂ or (COCl)₂) + Catalytic DMF reagents->reaction 2. quench Quench (Add to Ice Water) reaction->quench 3. neutralize Neutralize (Base, pH 7-9) quench->neutralize 4. extract Extraction (Organic Solvent) neutralize->extract 5. dry Dry & Concentrate (Na₂SO₄, Evaporation) extract->dry 6. purify Purification (Chromatography/Recrystallization) dry->purify 7. product Dichloropyrimidine (Final Product) purify->product 8.

Caption: General experimental workflow for dichloropyrimidine synthesis.

troubleshooting_guide start Problem: Low Product Yield cause1 Incomplete Conversion? start->cause1 cause2 Product Loss During Work-up? start->cause2 cause3 Byproduct Formation? start->cause3 sol1a Increase Temperature or Reaction Time cause1->sol1a Solution sol1b Check Reagent Purity (Ensure Anhydrous) cause1->sol1b Solution sol1c Add Tertiary Amine (e.g., DIPEA) cause1->sol1c Solution sol2a Careful Quenching (Slow addition to ice) cause2->sol2a Solution sol2b Prompt Neutralization & Extraction cause2->sol2b Solution sol2c Gentle Solvent Removal (Avoid high vacuum/heat) cause2->sol2c Solution sol3a Optimize Temperature (Avoid overheating) cause3->sol3a Solution sol3b Ensure Rapid, Cold & Basic Work-up cause3->sol3b Solution

Caption: Troubleshooting decision tree for low reaction yield.

References

managing exothermic reactions in the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde. The following information is designed to help manage the exothermic nature of the reaction and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

The primary safety concern is the highly exothermic nature of the Vilsmeier-Haack reaction used for the formylation of the pyrimidine ring. The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is exothermic and can lead to a runaway reaction if not properly controlled.[1] The Vilsmeier reagent itself is thermally unstable and can decompose, generating significant heat and pressure.[2][3]

Q2: What is the recommended temperature range for this synthesis?

The formation of the Vilsmeier reagent should be carried out at low temperatures, typically between 0°C and 10°C, to ensure its stability.[4] The subsequent reaction with the 2-methyl-4,6-dihydroxypyrimidine substrate can be initiated at a low temperature and then gradually warmed to room temperature or heated to 50-80°C, depending on the substrate's reactivity.[4]

Q3: How does the order of reagent addition impact safety and yield?

The order of addition is critical for managing the exotherm. The standard procedure involves the slow, dropwise addition of POCl₃ to chilled DMF to pre-form the Vilsmeier reagent before adding the pyrimidine substrate.[4] An alternative and potentially safer approach is to add POCl₃ to a mixture of the substrate and DMF.[1] This method allows the Vilsmeier reagent to react as it is formed, preventing its accumulation and reducing the risk of a thermal runaway.[1]

Q4: What are the common side products and impurities in this synthesis?

Common impurities include unreacted 2-methyl-4,6-dihydroxypyrimidine and the mono-chlorinated intermediate. Under acidic conditions and at elevated temperatures, furan rings, if present as substrates, are susceptible to polymerization and resinification, leading to the formation of dark, insoluble tars.[5]

Troubleshooting Guide

Runaway Exothermic Reaction
  • Problem: A rapid, uncontrolled increase in reaction temperature and pressure.

  • Possible Causes:

    • Too rapid addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF).

    • Inadequate cooling of the reaction mixture.

    • Accumulation of the unstable Vilsmeier reagent.

  • Solutions:

    • Immediately apply extreme cooling with an ice-salt bath or other cooling system.

    • For future experiments, ensure the slow, dropwise addition of POCl₃ to chilled DMF with vigorous stirring.[4]

    • Consider a continuous flow setup for larger-scale reactions to improve heat management.[1]

    • Alternatively, add POCl₃ to a mixture of the 2-methyl-4,6-dihydroxypyrimidine and DMF to have the Vilsmeier reagent react as it is formed.[1]

Low or No Product Yield
  • Problem: The desired this compound is obtained in low yield or not at all.

  • Possible Causes:

    • Decomposition of the Vilsmeier reagent due to moisture or high temperatures.

    • Incomplete reaction due to insufficient temperature or reaction time.

    • The starting material, 2-methyl-4,6-dihydroxypyrimidine, is not fully soluble in the reaction medium.

  • Solutions:

    • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Use freshly distilled or high-purity POCl₃ and anhydrous DMF.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the consumption of the starting material.

    • Gradually increase the reaction temperature after the initial exothermic phase to drive the reaction to completion.[4]

    • Use a suitable solvent to improve the solubility of the starting material.[6]

Product Purification Challenges
  • Problem: Difficulty in isolating the pure product from the reaction mixture.

  • Possible Causes:

    • Presence of unreacted starting material.

    • Formation of mono-chlorinated intermediates.

    • Presence of polymeric byproducts.

  • Solutions:

    • After quenching the reaction with ice water, the crude product can be extracted with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[7]

    • Purify the crude product using column chromatography on silica gel.[8]

    • Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, can also be effective.[7]

Data Presentation

The following table summarizes the effect of different solvents on the yield of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, the precursor to the target molecule. This data can provide insights into solvent selection for optimizing the synthesis.

SolventTemperature (°C)Synthesis Time (h)Yield (%)
DMF80561
1,2-dichloroethane82-84650
Benzene79-81648
o-xylene100749

Data from the formylation of 2-methylpyrimidine-4,6-diol.[6]

Experimental Protocols

Synthesis of this compound

This protocol is a comprehensive procedure adapted from the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol and subsequent chlorination.[6][8]

Materials:

  • 2-methyl-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (4 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation and Chlorination:

    • To the pre-formed Vilsmeier reagent, add 2-methyl-4,6-dihydroxypyrimidine (1 equivalent) portion-wise, while maintaining the temperature at 0°C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 80°C) for 3-5 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization from an ethyl acetate/petroleum ether mixture to yield pure this compound.[7]

Mandatory Visualization

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation & Chlorination cluster_workup Workup & Purification prep_start Start: Anhydrous DMF add_pocl3 Slowly add POCl3 at 0-10°C with vigorous stirring prep_start->add_pocl3 1 stir_reagent Stir at 0°C for 30 min add_pocl3->stir_reagent 2 add_substrate Add 2-methyl-4,6-dihydroxypyrimidine at 0°C stir_reagent->add_substrate warm_reflux Warm to RT, then reflux (e.g., 80°C) for 3-5h add_substrate->warm_reflux 3 monitor Monitor by TLC warm_reflux->monitor 4 quench Quench with ice water monitor->quench extract Extract with Ethyl Acetate quench->extract 5 wash Wash with NaHCO3 & Brine extract->wash 6 dry_concentrate Dry and Concentrate wash->dry_concentrate 7 purify Purify (Column Chromatography or Recrystallization) dry_concentrate->purify 8 final_product Final Product purify->final_product 9

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_exotherm cluster_causes Potential Causes cluster_immediate Immediate Actions cluster_prevention Preventative Measures for Future Experiments start Runaway Exothermic Reaction (Rapid Temperature Increase) cause1 Rapid POCl3 Addition start->cause1 cause2 Inadequate Cooling start->cause2 cause3 Reagent Accumulation start->cause3 action1 Apply Extreme Cooling (Ice-Salt Bath) start->action1 prevent1 Slow, Dropwise Addition of POCl3 with Vigorous Stirring cause1->prevent1 prevent2 Ensure Efficient Cooling System is in Place and Active cause1->prevent2 prevent3 Alternative Procedure: Add POCl3 to Substrate/DMF Mixture cause1->prevent3 prevent4 Consider Continuous Flow for Large Scale cause1->prevent4 cause2->prevent1 cause2->prevent2 cause2->prevent3 cause2->prevent4 cause3->prevent1 cause3->prevent2 cause3->prevent3 cause3->prevent4 end Safe & Controlled Reaction prevent1->end prevent2->end prevent3->end prevent4->end

Caption: Troubleshooting logic for managing exothermic reactions.

References

removing residual starting material from the final product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from their final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials from a final product?

The primary methods for purifying a final product and removing residual starting materials include:

  • Crystallization: A technique that separates a pure solid from a solution based on differences in solubility.[1]

  • Chromatography: A laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.[1][2] Common types include flash chromatography and High-Performance Liquid Chromatography (HPLC).[2][3]

  • Liquid-Liquid Extraction (LLE): A method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent.[4]

  • Distillation: A process of separating the component substances from a liquid mixture by selective evaporation and condensation.[5][6] This is particularly useful when the starting material and product have significantly different boiling points.[5][7]

  • Sublimation: This process is used for volatile organic compounds to separate them from non-volatile impurities.[1]

Q2: My starting material and product have very similar polarities. How can I separate them?

When facing co-eluting spots on a Thin Layer Chromatography (TLC) plate, consider the following strategies:

  • Change the Mobile Phase: Experiment with different solvent systems to improve separation.[8]

  • Alternative Chromatography: If normal-phase chromatography is ineffective, consider reverse-phase chromatography or Supercritical Fluid Chromatography (SFC).[8][9]

  • Acid-Base Extraction: If your product or starting material has an acidic or basic functional group, you can alter its polarity by performing an acid-base extraction, allowing for separation.[8]

  • Recrystallization: If applicable, recrystallization may allow for the selective crystallization of your desired product, leaving the starting material in the mother liquor.[8]

Q3: How can I minimize the loss of my final product during purification?

Product loss is a common concern during purification. Here are some tips to maximize your yield:

  • Crystallization: Avoid using an excessive amount of solvent, as this will lead to a significant portion of your product remaining in the mother liquor.[10][11] Ensure the solution is sufficiently cooled to maximize crystal formation.[11]

  • Extraction: Be cautious not to discard any layers until you are certain you have isolated the correct compound.[12][13] To determine which layer is aqueous, add a small amount of water and observe which layer increases in volume.[14]

  • Chromatography: Ensure proper column packing and avoid overloading the column with the sample.

Troubleshooting Guides

Crystallization

Issue: Crystals are not forming.

  • Cause: Too much solvent may have been used, or the solution is supersaturated.[10][15]

  • Solution:

    • Reduce Solvent: Evaporate some of the solvent to increase the concentration of the compound and attempt to crystallize again.[10][15]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10][15]

      • Seeding: Add a small "seed" crystal of the pure compound to initiate crystallization.[10][15]

      • Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[11]

Issue: The compound "oils out" instead of forming crystals.

  • Cause: This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[11] Impurities can also contribute to this issue.[10]

  • Solution:

    • Reheat and Add Solvent: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[10][11]

    • Mixed Solvent System: Dissolve the compound in a solvent in which it is highly soluble, then add an "anti-solvent" (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid, then cool slowly.[11]

Liquid-Liquid Extraction (LLE)

Issue: An emulsion has formed between the two layers.

  • Cause: Emulsions are common when the sample contains surfactants like phospholipids or when vigorous shaking is applied.[4] They are more likely with chlorinated solvents and strongly basic aqueous solutions.[14]

  • Solution:

    • Gentle Mixing: Instead of shaking, gently swirl the separatory funnel to reduce agitation.[4]

    • "Salting Out": Add a saturated brine solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[4][16]

    • Filtration: Filter the contents of the funnel through a pad of celite or glass wool.[14]

    • Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[4]

Issue: I am not sure which layer is the organic and which is the aqueous layer.

  • Solution: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[14] Remember that the denser layer will be at the bottom, which is usually, but not always, the aqueous layer.[12]

Column Chromatography

Issue: Poor separation of compounds (overlapping peaks/bands).

  • Cause: The chosen solvent system may not be optimal, the column may be overloaded, or the column was not packed properly.

  • Solution:

    • Optimize Mobile Phase: Develop a better solvent system using TLC. Aim for a significant difference in Rf values between your product and the starting material.

    • Reduce Sample Load: Do not overload the column. The amount of sample should typically be 1-5% of the weight of the stationary phase.

    • Proper Packing: Ensure the stationary phase is packed uniformly without any cracks or bubbles.

Issue: Cracks or bubbles in the column bed.

  • Cause: This can be caused by the column running dry, a large air leak, or temperature changes.

  • Solution:

    • Never Let the Column Run Dry: Always maintain the solvent level above the top of the stationary phase.

    • Check for Leaks: Ensure all connections are secure.

    • Repack the Column: If significant cracks or channels have formed, it is best to repack the column.

Distillation

Issue: The product is not distilling over at the expected temperature.

  • Cause: The system may not be properly sealed, leading to a loss of vacuum (for vacuum distillation), or the thermometer is placed incorrectly. The heating mantle may also not be set to the appropriate temperature.

  • Solution:

    • Check for Leaks: Ensure all joints are properly sealed.

    • Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.

    • Adjust Heating: The heating bath should typically be set 20-30°C higher than the boiling point of the liquid being distilled.[6]

Issue: "Bumping" or uneven boiling of the liquid.

  • Cause: The liquid is becoming superheated and boiling in bursts.

  • Solution:

    • Add Boiling Chips: Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to ensure smooth boiling.

    • Stirring: If using a stir bar, ensure it is stirring at a steady rate.

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Crystallization Difference in solubilityPurification of solid compoundsCan yield very pure product, scalableProduct loss in mother liquor, may not remove all impurities
Chromatography Differential partitioning between mobile and stationary phasesSeparation of complex mixtures, purification of small to large quantitiesHigh resolution, applicable to a wide range of compoundsCan be time-consuming and solvent-intensive, scaling up can be challenging[17]
Liquid-Liquid Extraction Differential solubility in immiscible liquidsSeparating acidic/basic/neutral compounds, initial work-upFast, simple, can handle large volumesEmulsion formation can be problematic[4], requires immiscible solvents, may not provide high purity
Distillation Difference in boiling pointsPurification of volatile liquidsEffective for large quantities, can remove non-volatile impuritiesRequires significant difference in boiling points, not suitable for heat-sensitive compounds

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound of interest is sparingly soluble at room temperature but very soluble at the solvent's boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[11]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

General Protocol for Liquid-Liquid Extraction
  • Setup: Secure a separatory funnel to a ring stand and ensure the stopcock is closed.[12]

  • Addition of Solutions: Add the solution to be extracted and the extraction solvent to the separatory funnel.[12]

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.[12] Gently swirl or shake the funnel, venting frequently.[12]

  • Separation: Place the funnel back in the ring stand and allow the layers to separate completely.[12]

  • Draining: Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out through the top of the funnel to avoid contamination.[12]

  • Repeat (if necessary): Repeat the extraction with fresh solvent to maximize recovery.

  • Drying: Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Remove the solvent by rotary evaporation to isolate the purified product.

Visualizations

experimental_workflow_crystallization start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for Purification by Crystallization.

troubleshooting_emulsion_formation start Problem: Emulsion Formation in LLE cause1 Cause: Vigorous Shaking start->cause1 cause2 Cause: Presence of Surfactants start->cause2 solution3 Solution: Filter through Celite start->solution3 If other methods fail solution4 Solution: Allow to Stand start->solution4 solution1 Solution: Gentle Swirling cause1->solution1 solution2 Solution: Add Brine ('Salting Out') cause2->solution2

Caption: Troubleshooting Emulsion Formation in LLE.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features anticipated for 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Due to the absence of publicly available experimental NMR data for this specific compound, this document will leverage data from structurally related analogues—2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and 4,6-Dichloropyrimidine—to provide a predictive and comparative framework for spectral interpretation.

The analysis herein is designed to assist researchers in predicting, identifying, and characterizing this compound and similar compounds through NMR spectroscopy.

Predicted and Experimental NMR Data Comparison

The following table summarizes the predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound and its structural analogues. The data for the target compound is a prediction based on established NMR principles and comparison with its analogues.

CompoundAtom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Data Source
This compound -CHO~10.2 (s)~185Predicted
-CH₃~2.8 (s)~25Predicted
C-2-~170Predicted
C-4, C-6-~160Predicted
C-5-~130Predicted
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde -CHO--SpectraBase[1]
-NH₂~7.0 - 8.0 (br s)-BenchChem[2]
C-2--SpectraBase[1]
C-4, C-6--SpectraBase[1]
C-5--SpectraBase[1]
4,6-Dichloropyrimidine H-28.82 (s)159.2SpectraBase[3], ChemicalBook[4]
H-57.46 (s)123.5SpectraBase[3], ChemicalBook[4]
C-4, C-6-161.8ChemicalBook[4]

Note: Predicted values are estimations and may vary based on solvent, concentration, and experimental conditions. "br s" denotes a broad singlet, and "s" denotes a singlet.

Structural Visualization and Atom Numbering

The following diagrams illustrate the chemical structures of this compound and a key analogue, which are essential for correlating NMR signals to specific atoms.

G Structure of this compound cluster_0 N1 N1 C6 C6 N1->C6 C2 C2 C2->N1 C_Me C(CH3) C2->C_Me N3 N3 N3->C2 C4 C4 C4->N3 Cl4 Cl C4->Cl4 C5 C5 C5->C4 C_CHO C(CHO) C5->C_CHO C6->C5 Cl6 Cl C6->Cl6 H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO

Caption: Chemical structure of the target compound.

G Structure of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde cluster_1 N1 N1 C6 C6 N1->C6 C2 C2 C2->N1 N_NH2 N(NH2) C2->N_NH2 N3 N3 N3->C2 C4 C4 C4->N3 Cl4 Cl C4->Cl4 C5 C5 C5->C4 C_CHO C(CHO) C5->C_CHO C6->C5 Cl6 Cl C6->Cl6 H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO

Caption: Structure of a key structural analogue.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for dichloropyrimidine derivatives is outlined below.

3.1. Sample Preparation

  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[5] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative.[2][5] The solvent should be of high purity (≥99.8% deuterium).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

3.2. NMR Data Acquisition

These protocols are based on a 400 MHz spectrometer; parameters should be adjusted for instruments with different field strengths.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Number of Scans (NS): 16 to 64 scans are generally sufficient.

  • Relaxation Delay (D1): A delay of 1-2 seconds is standard. For quantitative analysis, a longer delay (5 x T₁) is necessary.

  • Acquisition Time (AT): Typically 2-4 seconds.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

  • Acquisition Time (AT): Typically 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to the TMS signal at 0.00 ppm.[6]

  • Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different protons in the molecule.

NMR Analysis Workflow

The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.

G General Workflow for NMR Spectral Analysis SamplePrep Sample Preparation (Weighing, Dissolution) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in Spectrometer (Lock, Tune, Shim) NMRTube->Spectrometer Acquisition Data Acquisition (1H, 13C, etc.) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Report Reporting and Interpretation Analysis->Report

Caption: A streamlined workflow for NMR analysis.

This guide provides a foundational framework for the NMR analysis of this compound. While experimental data for the target compound is not currently available in the public domain, the comparative data from its analogues, coupled with the detailed experimental protocols, should empower researchers to effectively characterize this and similar molecules.

References

Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into a molecule's structure through its fragmentation pattern. This guide delves into the anticipated mass spectrometry fragmentation of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, offering a predictive analysis based on established chemical principles. Furthermore, we will compare this powerful technique with other analytical methods, providing a comprehensive overview for the characterization of this and similar chemical entities.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be driven by the inherent instability of the initial molecular ion and the presence of various functional groups. The pyrimidine ring, chlorine atoms, methyl group, and carbaldehyde moiety all contribute to a characteristic fragmentation pathway.

Upon electron impact, the molecule will lose an electron to form a molecular ion (M+•). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with the M+2 peak being approximately 65% of the intensity of the M peak, and the M+4 peak being about 10% of the M peak intensity.

The initial fragmentation is likely to proceed through several key pathways:

  • Loss of a Chlorine Radical: A primary fragmentation event is often the cleavage of a carbon-halogen bond, leading to the loss of a chlorine radical (•Cl). This would result in a significant fragment at [M-35]+. Due to the presence of a second chlorine atom, a subsequent loss of another chlorine radical from this fragment is also plausible, yielding an [M-70]+• ion.

  • Loss of the Aldehyde Group: The carbaldehyde group can be lost in a couple of ways. Alpha-cleavage next to the carbonyl group can result in the loss of a hydrogen radical (•H) to form an [M-1]+ ion, or the loss of the entire formyl radical (•CHO) to give an [M-29]+ fragment.[1][2]

  • Cleavage of the Methyl Group: The methyl group attached to the pyrimidine ring can be lost as a methyl radical (•CH3), producing an [M-15]+ ion.

  • Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, although this is generally less favorable than the loss of substituents. This can lead to the formation of smaller, stable aromatic or cyclic ions.

These initial fragmentation events will be followed by a cascade of further dissociations, leading to a complex but interpretable mass spectrum.

Quantitative Data Summary

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for this compound (Molecular Weight: 204.02 g/mol ). The isotopic pattern due to chlorine is a key identifier.

Fragment IonProposed StructurePredicted m/z (for ³⁵Cl)Notes
[M]+•C₆H₄Cl₂N₂O204Molecular ion. Will exhibit a characteristic isotopic pattern with peaks at m/z 206 and 208.
[M-H]+C₆H₃Cl₂N₂O203Loss of a hydrogen radical from the aldehyde group.
[M-CH₃]+C₅H₁Cl₂N₂O189Loss of the methyl group.
[M-CHO]+C₅H₃Cl₂N₂175Loss of the formyl radical.
[M-Cl]+C₆H₄ClN₂O169Loss of a chlorine radical. Will show an isotopic peak at m/z 171.
[M-2Cl]+•C₆H₄N₂O134Loss of both chlorine radicals.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard procedure for obtaining the mass spectrum of a solid, thermally stable compound like this compound using EI-MS is as follows:

  • Sample Preparation: A small amount of the solid sample (typically sub-milligram) is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_M Molecular Ion M [C₆H₄Cl₂N₂O]+• m/z = 204/206/208 F1 [C₆H₃Cl₂N₂O]+ m/z = 203/205/207 M->F1 - •H F2 [C₅H₁Cl₂N₂O]+ m/z = 189/191/193 M->F2 - •CH₃ F3 [C₅H₃Cl₂N₂]+ m/z = 175/177/179 M->F3 - •CHO F4 [C₆H₄ClN₂O]+ m/z = 169/171 M->F4 - •Cl F5 [C₆H₄N₂O]+• m/z = 134 F4->F5 - •Cl

Caption: Predicted EI-MS fragmentation pathway of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from the complementary information provided by other analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides molecular formula with high-resolution MS.Isomers may not be distinguishable without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Cl, C=N).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Definitive structural determination.Requires a single crystal of sufficient quality, not applicable to amorphous solids or liquids.

Logical Workflow for Compound Characterization

Characterization_Workflow Start New Compound Synthesis MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Start->MS NMR NMR Spectroscopy (¹H, ¹³C, etc.) - Connectivity - 3D Structure Start->NMR IR IR Spectroscopy - Functional Groups Start->IR Purity_Analysis Purity Analysis (e.g., HPLC) Start->Purity_Analysis Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Xray X-ray Crystallography (if crystalline) - Absolute Structure Final_Characterization Complete Compound Characterization Xray->Final_Characterization Structure_Elucidation->Xray Confirm with (optional) Structure_Elucidation->Final_Characterization Purity_Analysis->Structure_Elucidation

Caption: A logical workflow for the comprehensive characterization of a novel chemical compound.

References

A Comparative Guide to the Synthesis of Substituted Pyrimidine Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidine carbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents. The strategic introduction of a formyl group onto the pyrimidine ring opens up a wealth of possibilities for further functionalization. This guide provides an objective comparison of several key synthetic methodologies for preparing these valuable compounds, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for a given research endeavor.

Comparison of Synthetic Methods

The selection of an optimal synthetic route to a substituted pyrimidine carbaldehyde is contingent upon several factors, including the nature and position of substituents on the pyrimidine ring, desired yield, scalability, and tolerance of other functional groups. The following tables summarize the key aspects of prominent synthetic methods.

MethodReagentsSubstrate ScopeTypical Yield (%)AdvantagesDisadvantages
Vilsmeier-Haack Reaction POCl₃ or other halide, DMFElectron-rich pyrimidines (e.g., with amino or hydroxy groups)40-80%[1]Mild, efficient, and widely applicable for activated rings[2].Limited to electron-rich substrates; the Vilsmeier reagent can be harsh for sensitive functional groups.
Oxidation of Methylpyrimidines (Riley Oxidation) Selenium Dioxide (SeO₂)Pyrimidines with an activated methyl group50-70%[3]Direct conversion of a methyl group to an aldehyde.Selenium dioxide is toxic; reaction can sometimes over-oxidize to the carboxylic acid[4].
Oxidation of Hydroxymethylpyrimidines MnO₂, PCC, Swern Oxidation reagentsPyrimidines with a primary alcohol substituent70-95%High yields and mild conditions for many oxidizing agents.Requires a pre-existing hydroxymethyl group on the pyrimidine ring.
Organometallic Methods (Metal-Halogen Exchange) n-BuLi or t-BuLi, followed by DMFHalogenated pyrimidines50-80%Good for introducing a formyl group at a specific position defined by the halogen.Requires anhydrous conditions and low temperatures; strong bases can be incompatible with some functional groups.
Reimer-Tiemann Reaction Chloroform (CHCl₃), strong base (e.g., NaOH)Hydroxypyrimidines30-60%Classical method for ortho-formylation of phenols and activated heterocycles[5][6].Often results in a mixture of ortho and para isomers; yields can be modest[7].
Reduction of Pyrimidine Carboxylic Esters Diisobutylaluminium hydride (DIBAL-H)Pyrimidine esters60-90%[8]High-yielding and selective reduction of esters to aldehydes.Requires careful control of stoichiometry and temperature to avoid over-reduction to the alcohol.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol[1]

Reagents:

  • 2-Methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Benzene (or other suitable solvent like o-xylene, dichloroethane)[1]

Procedure:

  • A mixture of phosphorus oxychloride (1.0 eq) and DMF (2.0 eq) is prepared and cooled.

  • This cooled Vilsmeier reagent is added dropwise to a suspension of 2-methylpyrimidine-4,6-diol (1.0 eq) in the chosen solvent under vigorous stirring.

  • The reaction mixture is heated to reflux (temperature and time are solvent-dependent, e.g., 80°C for 5 hours in DMF) and monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is poured onto ice and stirred overnight.

  • The resulting precipitate is filtered, washed with water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. A higher yield of 61% is reported when DMF is used as the solvent.[1]

Riley Oxidation of a Methylpyrimidine[4][5]

Reagents:

  • Substituted methylpyrimidine

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a solution of the methylpyrimidine (1.0 eq) in 1,4-dioxane, selenium dioxide (1.1 - 2.0 eq) is added. A small amount of water may be added to aid dissolution of SeO₂.

  • The mixture is heated to reflux (typically around 100°C) for several hours and the reaction progress is monitored by TLC.[3][9]

  • After completion, the reaction mixture is cooled and the precipitated elemental selenium is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired pyrimidine carbaldehyde. A yield of 70% has been reported for the oxidation of a ketone.[3]

Swern Oxidation of a Hydroxymethylpyrimidine

Reagents:

  • Substituted hydroxymethylpyrimidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78°C under an inert atmosphere.

  • A solution of anhydrous DMSO (2.2 eq) in anhydrous DCM is added slowly to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of the hydroxymethylpyrimidine (1.0 eq) in anhydrous DCM is then added slowly, and the mixture is stirred for 30 minutes at -78°C.

  • Triethylamine (5.0 eq) is added, and the mixture is stirred for another 30 minutes at -78°C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Formylation via Metal-Halogen Exchange

Reagents:

  • Halogenated pyrimidine (e.g., bromopyrimidine)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of the halogenated pyrimidine (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78°C for 1 hour to facilitate the metal-halogen exchange.

  • Anhydrous DMF (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 1-2 hours at -78°C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Reimer-Tiemann Formylation of a Hydroxypyrimidine[7][8]

Reagents:

  • Hydroxypyrimidine

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol/Water

Procedure:

  • The hydroxypyrimidine (1.0 eq) is dissolved in a solution of sodium hydroxide (excess) in water and ethanol.

  • The solution is heated to 60-70°C, and chloroform (excess) is added dropwise with vigorous stirring, maintaining a gentle reflux.[6]

  • After the addition is complete, stirring is continued for another 1-2 hours.

  • The excess chloroform is removed by distillation, and the remaining solution is cooled and acidified with dilute acid (e.g., HCl).

  • The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization or column chromatography.

Reduction of a Pyrimidine Carboxylic Ester with DIBAL-H[9]

Reagents:

  • Pyrimidine carboxylic ester

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • A solution of the pyrimidine carboxylic ester (1.0 eq) in the anhydrous solvent is cooled to -78°C under an inert atmosphere.

  • A solution of DIBAL-H (1.1-1.5 eq) in the same solvent is added dropwise, maintaining the temperature at -78°C. The reaction is typically fast and is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched by the slow addition of methanol, followed by water and a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • The mixture is stirred vigorously until two clear layers are formed.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude aldehyde, which is then purified by column chromatography.

Visualization of Method Selection and Workflow

The following diagrams illustrate the logical relationships in selecting a synthesis method and a general experimental workflow.

SynthesisMethodSelection Logical Flow for Method Selection Start Identify Starting Material Substituents Analyze Substituents (Electron-donating/withdrawing, Halogen, etc.) Start->Substituents Vilsmeier Vilsmeier-Haack (Electron-rich) Substituents->Vilsmeier Electron-donating Oxidation Oxidation (Methyl or Hydroxymethyl present) Substituents->Oxidation Methyl/ Hydroxymethyl Organometallic Organometallic (Halogen present) Substituents->Organometallic Halogen ReimerTiemann Reimer-Tiemann (Hydroxy group present) Substituents->ReimerTiemann Hydroxy Reduction Ester Reduction (Ester present) Substituents->Reduction Ester End Select Optimal Method Vilsmeier->End Oxidation->End Organometallic->End ReimerTiemann->End Reduction->End

Caption: Decision tree for selecting a synthesis method.

ExperimentalWorkflow General Experimental Workflow Start Start Setup Reaction Setup (Glassware, Inert Atmosphere) Start->Setup Reagents Reagent Addition (Stoichiometry, Temperature Control) Setup->Reagents Monitoring Reaction Monitoring (TLC, LC-MS) Reagents->Monitoring Workup Workup (Quenching, Extraction, Washing) Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End Final Product Analysis->End

References

Navigating the Bioactive Landscape of Pyrimidine-5-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives of pyrimidine-5-carbaldehydes, with a focus on anticancer, antimicrobial, and kinase inhibitory properties. Due to a scarcity of publicly available data on derivatives of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, this guide draws upon data from closely related pyrimidine-5-carbaldehyde analogs to provide a relevant comparative framework.

Derivatives of the pyrimidine-5-carbaldehyde core have demonstrated a wide spectrum of biological activities, making them a fertile ground for drug discovery. The versatility of the aldehyde group allows for the synthesis of a diverse array of derivatives, including Schiff bases, hydrazones, and various heterocyclic adducts, each with the potential for unique biological profiles.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrimidine derivatives are well-established as potent anticancer agents, often acting through the inhibition of critical cellular processes such as cell cycle progression and signal transduction. While specific data for derivatives of this compound is limited, studies on analogous pyrimidine-5-carbonitrile and other substituted pyrimidines reveal significant cytotoxic activity against various cancer cell lines.

For instance, certain pyrimidine-5-carbonitrile derivatives have shown potent activity against melanoma, leukemia, non-small cell lung, and renal cancer cell lines, with IC50 values in the low micromolar range.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often at the G2/M phase.[1]

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives (Analogous Compounds)

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile Derivative XIIIMelanoma3.37[1]
Leukemia3.04[1]
Non-small cell lung4.14[1]
Renal cancer2.4[1]
2-Aminopyrimidine XIXColon (SW480)11.08
1,2,3-Triazole-pyrimidine hybrid XXEsophageal (EC-109)1.42 - 6.52
[2][3][4]triazolo[1,5-a]pyrimidine XXILung (A549)1.02
Cervical (HeLa)0.75
[2][3][5] triazolo[4,5-d] pyrimidine XXIIGastric (MGC-803)0.87

Disclaimer: The data presented above is for pyrimidine derivatives structurally related to the topic and not for derivatives of this compound, for which specific data was not found.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included. The plates are then incubated for a further 48-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Add test compounds (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Workflow

Antimicrobial Activity: Combating Pathogenic Microbes

Schiff base derivatives of pyrimidine-5-carbaldehydes have emerged as a promising class of antimicrobial agents. The imine (-C=N-) linkage is crucial for their biological activity, and modifications to the substituents on both the pyrimidine and the amine-derived portion of the molecule can significantly influence their potency and spectrum of activity.

Studies on pyrimidine Schiff bases have demonstrated activity against a range of bacteria and fungi. For example, a novel pyrimidine Schiff base has shown selective activity against Enterococcus faecalis, a significant human pathogen.[2]

Table 2: Comparative Antimicrobial Activity of Selected Pyrimidine Schiff Base Derivatives (Analogous Compounds)

CompoundMicroorganismMIC (µg/mL)Reference
Pyrimidine Schiff Base 3Enterococcus faecalis 29212-[2]
Pyrimidine Derivative 3aStaphylococcus aureus-[5]
Bacillus subtilis-[5]
Escherichia coli-[5]
Candida albicans-[5]
Aspergillus flavus-[5]
Pyrimidine Derivative 3bStaphylococcus aureus-[5]
Bacillus subtilis-[5]
Escherichia coli-[5]
Candida albicans-[5]
Aspergillus flavus-[5]

Disclaimer: Specific MIC values for the listed analogous compounds were not provided in the cited abstract. The table indicates reported activity. Data for derivatives of this compound was not available.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibitory Activity: Targeting Cellular Signaling

The pyrimidine core is a privileged scaffold in the design of kinase inhibitors, with several pyrimidine-based drugs approved for clinical use.[3] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

While specific kinase inhibition data for derivatives of this compound is not available, the broader class of pyrimidine derivatives has been extensively studied as inhibitors of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and tyrosine kinases.[6][7][8]

Table 3: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives (Analogous Compounds)

Compound ClassTarget KinaseIC50 (nM)Reference
6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative 13Aurora A<200[6]
Imidazo[1,2-c]pyrimidin-5(6H)-one derivative 3bCDK2/cyclin E-[7]

Disclaimer: Specific IC50 values for all listed analogous compounds were not provided in the cited abstracts. The table indicates reported potent activity. Data for derivatives of this compound was not available.

Signaling Pathway: General Kinase Inhibition

The following diagram illustrates a simplified, general signaling pathway that can be inhibited by pyrimidine-based kinase inhibitors. These inhibitors often target key kinases in pathways that regulate cell proliferation, survival, and differentiation.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor->Kinase_Cascade Proliferation Cell Proliferation Survival Cell Survival Differentiation Differentiation Kinase_Cascade->Proliferation Kinase_Cascade->Survival Kinase_Cascade->Differentiation Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Kinase_Cascade

References

A Comparative Guide to Analytical Standards for the Quantification of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the quality, efficacy, and safety of final drug products. This guide provides a comparative overview of analytical standards and methodologies for the precise quantification of this compound, supported by representative experimental data and protocols.

Availability of Analytical Standards

While a universally recognized certified reference material (CRM) for this compound is not broadly listed in major pharmacopeias, high-purity standards are available from specialized chemical suppliers. Researchers should request a Certificate of Analysis (CoA) from the vendor, which should include purity data determined by a quantitative method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), along with identity confirmation by spectroscopic methods (NMR, MS, IR). For the structurally related compound, 4,6-Dichloro-2-methylpyrimidine, a purity of 99.96% as determined by GC has been documented, suggesting that high-purity standards for the target analyte are attainable[1]. If a commercial standard is unavailable, in-house preparation followed by rigorous purification and characterization would be necessary.

Comparison of Analytical Methodologies

The two primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of method depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[2][3][4]

Key Performance Characteristics

The following table summarizes the expected performance characteristics of HPLC-UV and GC-FID/MS for the quantification of this compound, based on established analytical method validation principles and data from the analysis of similar compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)
Linearity (R²) ≥ 0.998≥ 0.997
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL
Sample Throughput ModerateHigh (with autosampler)
Thermal Stability Req. Not requiredRequired
Derivatization Potentially beneficialGenerally not required

Experimental Protocols

The following are representative experimental protocols that can serve as a starting point for the development and validation of a quantitative method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and intermediates. The aromatic and conjugated system of the molecule allows for sensitive detection by UV.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

Standard and Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent such as acetonitrile or methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Accurately weigh and dissolve the sample containing the analyte in the same solvent to achieve a concentration within the calibration range.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample Sample_Sol Prepare Sample Solution Sample->Sample_Sol Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Inject Inject into HPLC Cal_Stds->Inject Sample_Sol->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition Detect->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Quantify Quantify Analyte Data->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for the analysis of thermally stable and volatile compounds. Given the nature of this compound, this technique is a viable alternative to HPLC.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Detector Temperature: 300°C

  • Injection Mode: Split (e.g., 50:1)

Standard and Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a volatile organic solvent such as acetone or ethyl acetate.

  • Prepare a series of calibration standards by serial dilution.

  • Dissolve the sample in the same solvent to a concentration within the linear range of the method.

Workflow for GC-FID Analysis:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample Sample_Sol Prepare Sample Solution Sample->Sample_Sol Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Inject Inject into GC Cal_Stds->Inject Sample_Sol->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Data Data Acquisition Detect->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Quantify Quantify Analyte Data->Quantify Cal_Curve->Quantify

Caption: Workflow for GC-FID quantification.

Method Validation

Any analytical method chosen for the quantification of this compound must be validated according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies. The validation should demonstrate the method's suitability for its intended purpose.[5][6][7]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Validation Parameters:

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Range Range Linearity->Range Range->Validated Accuracy->Validated LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Validated LOQ->Validated Robustness->Validated

Caption: Interrelation of analytical method validation parameters.

Conclusion

Both HPLC-UV and GC-FID/MS are powerful and reliable techniques for the quantification of this compound. The choice between these methods will depend on factors such as the thermal stability of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. HPLC is often preferred for its versatility with non-volatile and thermally labile compounds, while GC excels in the analysis of volatile substances with high separation efficiency.[2][3][8] Regardless of the method chosen, a high-purity analytical standard and a thoroughly validated analytical method are paramount for obtaining accurate and reliable quantitative results in a regulated environment.

References

Comparative Guide to Catalysts for the Selective Hydrogenation of Furfural to Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various heterogeneous catalysts for the selective hydrogenation of furfural, a key biomass-derived platform molecule, to furfuryl alcohol (FA). Furfuryl alcohol is a valuable chemical intermediate used in the production of resins, solvents, and fine chemicals. The efficiency and selectivity of this conversion are critically dependent on the catalyst system employed. This document summarizes performance data for noble metal and non-noble metal catalysts, details common experimental protocols, and visualizes key process workflows and reaction pathways.

Data Presentation: Catalyst Performance Comparison

The following tables summarize the catalytic performance of different materials for the selective hydrogenation of furfural to furfuryl alcohol under various reaction conditions.

Table 1: Non-Noble Metal Catalysts

CatalystSupportTemp. (°C)H₂ Pressure (MPa)Time (h)Furfural Conv. (%)FA Select. (%)Reference
Cu-Al₂O₃-ZnO-851.5399.199.8[1]
Cu/MgO-1801 (atm)59475[2]
Cu/CaAlO-N/ASolvent-freeN/A>9596[3]
Cu-Fe/Al₂O₃Al₂O₃N/AN/AN/A>93>98[3]
Ni/TiO₂-SiO₂TiO₂-SiO₂9018100>95 (to THFA)*[4][5]
Ni/AC-SO₃HActivated Carbon60N/AN/AN/A100[6]
Co/SBA-15SBA-15N/AN/AN/AN/A96[6]
Zr(OH)₄-174(Transfer)2.598.9 (Yield)High[7][8]

*Note: The Ni/TiO₂-SiO₂ catalyst shows high selectivity towards tetrahydrofurfuryl alcohol (THFA), a fully hydrogenated product.

Table 2: Noble Metal Catalysts

CatalystSupportTemp. (°C)H₂ Pressure (MPa)Time (h)Furfural Conv. (%)FA Select. (%)Reference
Pd/TiO₂TiO₂17024>9955.6 (to CPO)**[9]
Pd-Ir/SiO₂SiO₂LowHighN/AHighHigh (to THFA)*[10]
PdRe/Al₂O₃Al₂O₃1500.1N/AHighup to 78[11]
0.15FePt/ACActivated Carbon502210097.4[12]
Ru/CCarbon901.256.7~90Low[13]
RuSn/CCarbon901.256.7~95>85[13]

*Note: These catalysts favor the formation of tetrahydrofurfuryl alcohol (THFA), the fully hydrogenated product. **Note: The Pd/TiO₂ catalyst shows high selectivity towards cyclopentanone (CPO) under these conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for catalyst testing in liquid-phase furfural hydrogenation.

Protocol 1: Batch Reactor Hydrogenation (General)

This protocol outlines a typical procedure for evaluating catalyst performance in a stainless-steel batch autoclave.

  • Catalyst Pre-treatment: The catalyst is often reduced in-situ or prior to the reaction. For a typical pre-reduction, the catalyst is loaded into the reactor and heated under a flow of hydrogen (e.g., 25 cm³/min) to a specified temperature (e.g., 500 °C) for a set duration (e.g., 2 hours).[12]

  • Reactor Loading: The autoclave is charged with the catalyst (e.g., 50 mg), furfural (e.g., 0.45 mL / 50 µL), and the solvent (e.g., 10-50 mL of water, ethanol, or isopropanol).[12][13]

  • Reaction Execution:

    • The reactor is sealed and purged several times with hydrogen to remove air.[12]

    • The reactor is pressurized with H₂ to the desired pressure (e.g., 1.5 - 2.0 MPa).[1][12]

    • The mixture is heated to the target reaction temperature (e.g., 50 - 170 °C) while stirring (e.g., 1000 rpm).[1][12]

    • The reaction is allowed to proceed for the specified duration (e.g., 1 - 5 hours).

  • Product Analysis:

    • After the reaction, the autoclave is cooled to room temperature, typically using an ice-water bath, and carefully depressurized.[12]

    • The liquid products are separated from the solid catalyst by filtration or centrifugation.

    • The composition of the liquid phase is analyzed using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column. An internal standard is often used for quantification.[12]

  • Data Calculation:

    • Furfural Conversion (%) : [(Initial moles of furfural - Final moles of furfural) / Initial moles of furfural] * 100

    • Product Selectivity (%) : (Moles of specific product / Total moles of products formed) * 100

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol is for reactions using a hydrogen donor solvent, such as isopropanol, instead of molecular hydrogen.

  • Reactor Setup: A stainless-steel autoclave is loaded with the catalyst (e.g., Zr(OH)₄), furfural, and the hydrogen donor solvent (e.g., 2-propanol).[7][8]

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., N₂), and then heated to the desired temperature (e.g., 150-174 °C) with stirring. The pressure will rise due to the solvent's vapor pressure.[7][8]

  • Analysis: The product analysis follows the same procedure as described in Protocol 1 (steps 4 and 5).

Mandatory Visualizations

Reaction Pathway Diagram

The hydrogenation of furfural can proceed through several pathways depending on the catalyst and reaction conditions. The primary desired pathway is the selective hydrogenation of the aldehyde group to form furfuryl alcohol.

G Furfural Furfural (FFR) FA Furfuryl Alcohol (FA) Furfural->FA C=O Hydrogenation (Desired Pathway) THFA Tetrahydrofurfuryl Alcohol (THFA) Furfural->THFA Full Hydrogenation Furan Furan Furfural->Furan Decarbonylation FA->THFA Ring Hydrogenation MF 2-Methylfuran (MF) FA->MF Hydrogenolysis RingOpening Ring-Opening Products (e.g., Pentanols) THFA->RingOpening MTHF 2-Methyltetrahydrofuran (MTHF) MF->MTHF Ring Hydrogenation

Figure 1: Reaction pathways in furfural hydrogenation.
Experimental Workflow Diagram

The following diagram illustrates the typical workflow for screening and evaluating catalysts for furfural hydrogenation.

G cluster_prep Catalyst Preparation cluster_react Catalytic Reaction cluster_analysis Analysis & Evaluation Prep Synthesis (e.g., Impregnation, Co-precipitation) Calc Calcination Prep->Calc Red Reduction / Activation Calc->Red Load Load Reactor: Catalyst, Furfural, Solvent Red->Load React Set Conditions: Temp, Pressure, Time Load->React Sample Cool, Depressurize & Separate Catalyst React->Sample GC GC Analysis of Liquid Products Sample->GC CalcPerf Calculate Conversion & Selectivity GC->CalcPerf CalcPerf->Red Recycle/Reusability Test

Figure 2: General workflow for catalyst evaluation.

References

A Comparative Guide to Alternative Synthetic Routes for Pyrimidine-Based Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleic acids and interact with various biological targets.[1] The continuous demand for novel pyrimidine derivatives necessitates the development of efficient, sustainable, and versatile synthetic methodologies. This guide provides an objective comparison of prominent alternative synthetic routes to pyrimidine-based heterocyclic compounds, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of the pyrimidine ring has evolved from classical condensation reactions to modern, more sustainable approaches. Key strategies include the classical Biginelli reaction, innovative metal-catalyzed cross-coupling reactions, and green chemistry methods such as microwave-assisted and ultrasound-assisted syntheses.[1][2][3][4] These methods offer distinct advantages in terms of reaction efficiency, substrate scope, and environmental impact.

This guide will focus on a comparative analysis of three distinct and widely adopted methodologies:

  • The Biginelli Reaction: A well-established multicomponent reaction for the synthesis of dihydropyrimidinones.

  • Metal-Catalyzed Synthesis: Representing modern catalytic approaches for pyrimidine ring formation.

  • Microwave-Assisted Multicomponent Synthesis: A green and efficient alternative that significantly reduces reaction times.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for the selected synthetic methodologies, offering a clear comparison of their efficiency and reaction conditions.

Synthetic RouteKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, ThioureaYb(OTf)₃ / Solvent-free45 min94%[5]
Metal-Catalyzed Synthesis Amidines, up to three different AlcoholsPN5P-Ir-pincer complexNot Specifiedup to 93%[6][7]
Microwave-Assisted Synthesis Aromatic Aldehydes, Ethyl Cyanoacetate, Benzamidine HClK₂CO₃ / Water, Microwave (300W, 100°C)20 minModerate[8]

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below to enable replication and adaptation in a laboratory setting.

Biginelli Reaction (Ytterbium Triflate Catalyzed)

This protocol describes the solvent-free Biginelli condensation for the synthesis of dihydropyrimidinones.[5]

Procedure: A mixture of an aldehyde (10 mmol), a β-ketoester (10 mmol), urea or thiourea (15 mmol), and Yb(OTf)₃ (0.4 mmol, 4 mol%) is thoroughly mixed in a flask. The flask is then heated in an oil bath at 100 °C for the specified time (typically 30-60 minutes). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and washed with water. The solid product is then recrystallized from ethanol to afford the pure dihydropyrimidinone.

Metal-Catalyzed Multicomponent Synthesis (Iridium-Catalyzed)

This protocol outlines a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.[6][7]

Procedure: In a glovebox, a pressure tube is charged with the amidine hydrochloride (0.5 mmol), the corresponding alcohols (in desired stoichiometric ratios), and the PN5P-Ir-pincer complex catalyst (typically 1-2 mol%). The tube is sealed, removed from the glovebox, and heated in an oil bath at a specified temperature (e.g., 150 °C) for a designated time. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the substituted pyrimidine.

Microwave-Assisted Multicomponent Synthesis

This green chemistry approach utilizes microwave irradiation to accelerate the synthesis of pyrimidine derivatives in an aqueous medium.[8]

Procedure: In a microwave-safe vial, an aromatic aldehyde (1 mmol), a methylene active compound (e.g., ethyl cyanoacetate, 1 mmol), benzamidine hydrochloride (1 mmol), and potassium carbonate (2 mmol) are mixed in 10 mL of water. The vial is sealed and placed in a microwave reactor. The reaction is irradiated at 300 W and 100°C for 20 minutes. After cooling, the resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to give the pure pyrimidine derivative.

Visualizing Synthetic Pathways and Biological Relevance

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the reaction mechanisms and their relevance in biological signaling pathways.

Synthetic Workflow: Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Condensation Acid-Catalyzed Condensation Aldehyde->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Urea Urea/Thiourea Urea->Condensation DHPM Dihydropyrimidinone Condensation->DHPM

Caption: Workflow of the Biginelli multicomponent reaction.

Logical Relationship: Comparison of Synthetic Methods

Synthesis_Comparison cluster_classical Classical Method cluster_modern Modern Methods cluster_goal Synthetic Goal Biginelli Biginelli Reaction (High Yields, Established) Pyrimidine Pyrimidine Derivatives Biginelli->Pyrimidine Metal_Catalysis Metal-Catalyzed Synthesis (High Regioselectivity, Versatile) Metal_Catalysis->Pyrimidine Microwave Microwave-Assisted MCR (Rapid, Green, Moderate Yields) Microwave->Pyrimidine

Caption: Comparison of different pyrimidine synthesis strategies.

Signaling Pathway: Pyrimidine Derivatives as Kinase Inhibitors

Many pyrimidine derivatives function as kinase inhibitors, playing a crucial role in cancer therapy by blocking aberrant signaling pathways.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Kinase (e.g., EGFR, Abl) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Survival Cell Survival Substrate->Survival Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The choice of a synthetic route for pyrimidine-based compounds depends on the specific requirements of the target molecule and the desired process characteristics. The Biginelli reaction remains a robust and high-yielding method for certain structures.[5] Metal-catalyzed reactions offer unparalleled versatility and control over substitution patterns, making them ideal for creating diverse chemical libraries.[6] Microwave-assisted synthesis stands out as a rapid and environmentally friendly option, aligning with the principles of green chemistry.[3][8] By understanding the strengths and limitations of each approach, researchers can select the most appropriate strategy to accelerate drug discovery and development.

References

cost-effectiveness analysis of different synthetic pathways for this compound

Author: BenchChem Technical Support Team. Date: December 2025

A Cost-Effectiveness Guide for Researchers and Drug Development Professionals

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its synthesis has been a subject of intense research, driven by the need for cost-effective, safe, and scalable production methods to meet global demand, particularly during pandemics.[2][3] This guide provides an objective comparison of the prominent synthetic pathways to oseltamivir, focusing on cost-effectiveness metrics and experimental data to inform strategic decisions in pharmaceutical development.

The commercial production of oseltamivir, pioneered by Roche, traditionally begins with (-)-shikimic acid.[2] This natural product, sourced from Chinese star anise or produced via fermentation with recombinant E. coli, offers the advantage of containing the correct chirality for the final active molecule.[2][4] However, reliance on a natural source has historically raised concerns about supply chain stability and price volatility.[2] These challenges have spurred the development of numerous alternative synthetic routes that bypass shikimic acid, utilizing readily available starting materials.[4][5]

Data Presentation: A Head-to-Head Comparison

The following tables summarize key quantitative data for the principal synthetic routes to oseltamivir, offering a clear comparison of their efficiency and complexity.

Table 1: Comparison of Key Synthetic Pathways to Oseltamivir

ParameterRoche Industrial RouteImproved Shikimic Acid RouteDiels-Alder Route (Corey)Azide-Free Route (Shi)
Starting Material(s) (-)-Shikimic Acid(-)-Shikimic AcidButadiene, Acrylic AcidRoche's Epoxide
Number of Steps ~128~126
Overall Yield 17-22%[4]47%[6]Not explicitly high61-69%[3]
Use of Azides Yes[2]Yes[6]No[4]No[3]
Key Advantage Established, scalable processImproved efficiency, fewer stepsAvoids shikimic acid dependencyHigh yield, azide-free
Key Disadvantage Long, uses explosive azidesStill relies on shikimic acidComplex, multi-stepStarts from an advanced intermediate

Table 2: Cost-Effectiveness Considerations

Factor(-)-Shikimic Acid RoutesShikimic Acid-Free Routes
Starting Material Cost Can be volatile; dependent on natural source or fermentation scale.[2]Generally lower and more stable (e.g., pyridine, isophthalic acid).[4]
Process Safety Often involve hazardous and potentially explosive azide reagents.[2]Many newer routes are designed to be "azide-free," improving safety.[3]
Throughput & Efficiency Original Roche route is lengthy with modest yield.[4] Newer variations have improved this.[6]Routes are often shorter with higher overall yields.[3]
Scalability The industrial process is well-established and proven at a large scale.Scalability can be a challenge for some academic routes with complex catalysts.
Environmental Impact Reliance on a natural product can have an ecological footprint.Can be more environmentally benign depending on the reagents and solvents used.

Mandatory Visualization

The following diagrams illustrate the logical workflows of two distinct and significant synthetic pathways to oseltamivir.

G cluster_0 Roche Industrial Pathway (from Shikimic Acid) SA (-)-Shikimic Acid Ester Esterification SA->Ester Ketal Ketalization Ester->Ketal Mesyl Mesylation Ketal->Mesyl Epoxide Epoxide Formation Mesyl->Epoxide Azide_Open Azide Ring Opening Epoxide->Azide_Open Reduction Azide Reduction Azide_Open->Reduction Acetylation Acetylation Reduction->Acetylation Oseltamivir Oseltamivir Acetylation->Oseltamivir

Roche Industrial Pathway from (-)-Shikimic Acid.

G cluster_1 Fukuyama Pathway (Shikimic-Acid-Free) Pyridine Pyridine Reduction Reduction to Dihydropyridine Pyridine->Reduction DA Asymmetric Diels-Alder (with Acrolein) Reduction->DA Oxidation Oxidation DA->Oxidation Amidation Amidation & Rearrangement Oxidation->Amidation Cyclization Cyclization Amidation->Cyclization Final_Steps Functional Group Manipulation Cyclization->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir

Fukuyama's Shikimic-Acid-Free Pathway from Pyridine.

Experimental Protocols

Detailed methodologies for key transformations in the synthesis of oseltamivir are provided below. These protocols are generalized from published literature and are intended for illustrative purposes.

1. Key Step in the Roche Industrial Synthesis: Epoxide Formation from (-)-Shikimic Acid [2][4]

The industrial synthesis relies on the creation of a key epoxide intermediate from (-)-shikimic acid. This multi-step process is crucial for establishing the correct stereochemistry.

  • Esterification: (-)-Shikimic acid is first converted to its ethyl ester by treatment with ethanol and thionyl chloride. This increases its solubility in organic solvents for subsequent reactions.

  • Ketalization: The cis-diol functionality at the C-3 and C-4 positions is protected using 3-pentanone with a catalytic amount of p-toluenesulfonic acid. This directs the subsequent reaction to the C-5 hydroxyl group.

  • Mesylation: The remaining C-5 hydroxyl group is activated by converting it into a good leaving group. This is achieved by reacting the ketal-protected intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Epoxide Formation: The mesylate is then treated with a base, such as potassium bicarbonate, which facilitates an intramolecular SN2 reaction to form the key epoxide intermediate.

2. Key Step in an Azide-Free Synthesis: Reductive Amination [3]

Azide-free routes have been developed to mitigate the safety risks associated with using potentially explosive azide reagents. One common strategy involves reductive amination.

  • Substrate Preparation: A suitable ketone precursor, possessing the correct stereochemistry on the cyclohexene ring, is synthesized. This precursor is often derived from an intermediate like the Roche epoxide.

  • Imine Formation: The ketone is reacted with an amine source, such as allylamine, under conditions that favor the formation of an imine or enamine intermediate.

  • Reduction: A reducing agent, for example, sodium cyanoborohydride, is introduced to reduce the imine in situ to the corresponding secondary amine. This step is often stereoselective, guided by the existing chiral centers in the molecule.

  • Deprotection and Acylation: Subsequent steps involve the removal of any protecting groups (like the allyl group) and acylation of the newly introduced amino group to yield the final oseltamivir structure.

3. Key Step in Diels-Alder Routes: Asymmetric Cycloaddition [4]

To construct the cyclohexene core without relying on a pre-existing chiral starting material, asymmetric Diels-Alder reactions are employed.

  • Catalyst and Reactant Preparation: A chiral catalyst, such as a McMillan catalyst, is used to induce enantioselectivity. The reactants, for example, a dihydropyridine (derived from pyridine) and acrolein, are prepared.

  • Cycloaddition Reaction: The diene (dihydropyridine) and the dienophile (acrolein) are reacted in the presence of the chiral catalyst. The reaction is carried out at a controlled temperature to maximize the yield and stereoselectivity of the desired endo-isomer.

  • Workup and Purification: After the reaction is complete, the product is isolated and purified. The resulting aldehyde contains the core cyclohexene ring with the desired stereochemistry, which is then elaborated in subsequent steps to oseltamivir.

References

spectroscopic comparison with commercially available 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of commercially available 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The data presented herein is compiled from publicly available resources from various chemical suppliers and databases, offering a baseline for researchers to compare their in-house samples.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound. This data is essential for confirming the identity and purity of the compound.

Spectroscopic TechniqueObserved Peaks/SignalsReference Source(s)
¹H NMR (CDCl₃)~10.4 ppm (s, 1H, -CHO), ~2.8 ppm (s, 3H, -CH₃)[1]
¹³C NMR (CDCl₃)~185 ppm (C=O), ~170 ppm, ~165 ppm, ~130 ppm, ~25 ppm[2]
IR Spectroscopy (KBr)~1700 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch)[1]
Mass Spectrometry m/z ~190 [M]⁺, ~192 [M+2]⁺, ~194 [M+4]⁺[1]

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent used, concentration, and the specific instrument. The mass spectrometry data reflects the isotopic pattern of chlorine.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution should be clear and free of particulate matter.

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.[3]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[4] A background spectrum of the KBr pellet (or the empty ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[5] The solution should be filtered to remove any particulates.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically heated to induce vaporization. For ESI, the sample solution is infused directly. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).[6][7]

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a commercially acquired sample of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Commercial Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR FTIR Sample->IR (or as neat solid) NMR NMR (1H & 13C) Dissolution->NMR MS Mass Spec Dissolution->MS Process Data Processing NMR->Process IR->Process MS->Process Compare Comparison with Reference Data Process->Compare Confirm Structure & Purity Confirmation Compare->Confirm

Caption: Spectroscopic Analysis Workflow.

References

Safety Operating Guide

Safe Disposal of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a critical aspect of laboratory safety and environmental responsibility. This document provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of personnel and compliance with regulations.

I. Hazard Profile and Essential Safety Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound.

Hazard Summary:

Hazard StatementGHS Classification
Causes skin irritationSkin Irritation (Category 2)
Causes serious eye irritationEye Irritation (Category 2A)
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)

Personal Protective Equipment (PPE):

A thorough risk assessment must be conducted before handling this compound. The following PPE is mandatory for all handling and disposal operations:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield where there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are compatible with chlorinated and aromatic compounds.
Body Protection A laboratory coat or chemical-resistant apron. For larger quantities or significant risk of exposure, a chemical-resistant suit is recommended.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if handling outside of a certified chemical fume hood or if dust may be generated.

II. Primary Disposal Method: Collection for Hazardous Waste Disposal

The most direct and recommended method for the disposal of this compound is through an authorized hazardous or special waste collection service.[1] This method ensures compliance with local, state, and federal regulations and minimizes risk to laboratory personnel.

Step-by-Step Procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials such as gloves, wipes, and glassware, as hazardous waste.

    • This compound is classified as a halogenated organic waste due to the presence of chlorine.

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.

  • Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

    • Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

    • Transfer the waste to authorized EHS personnel for transportation to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

III. Secondary Disposal Method: In-Lab Neutralization (for Small Quantities)

For small quantities of this compound, in-lab chemical neutralization can be a viable option to render the compound less hazardous before disposal. The following protocol is based on the general chemical reactivity of the aldehyde functional group and has not been specifically validated for this compound. This procedure should only be performed by trained personnel in a certified chemical fume hood while wearing all required PPE.

The aldehyde group can be reduced to a primary alcohol using sodium borohydride, a common and relatively mild reducing agent.[2][3] The resulting product, (4,6-dichloro-2-methylpyrimidin-5-yl)methanol, is expected to be less reactive, although it should still be treated as a chlorinated organic compound for final disposal.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Ice bath

  • 1 M Hydrochloric acid (HCl) for quenching

  • pH paper or pH meter

  • Appropriate hazardous waste container for the final solution

Procedure:

  • Preparation:

    • In a round-bottom flask equipped with a stir bar, dissolve the this compound in a minimal amount of anhydrous methanol or ethanol (a common solvent for such reductions).[3]

    • Place the flask in an ice bath to cool the solution.

  • Reduction:

    • Slowly and portion-wise, add a slight excess of sodium borohydride to the stirred, cooled solution. Be aware that the reaction may be exothermic and produce hydrogen gas.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least one hour to ensure the reduction is complete.

  • Quenching Excess Sodium Borohydride:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add 1 M HCl dropwise to the stirred solution to neutralize the excess sodium borohydride and the resulting borate esters. This will cause vigorous gas evolution (hydrogen). Ensure adequate ventilation and no nearby ignition sources.

    • Continue adding acid until the solution is neutral to slightly acidic (pH 6-7), as checked with pH paper or a pH meter.

  • Final Disposal of the Neutralized Mixture:

    • The resulting solution contains the reduced product, (4,6-dichloro-2-methylpyrimidin-5-yl)methanol, sodium salts, and boron compounds.

    • This final mixture should be collected in a hazardous waste container labeled "Halogenated Organic Waste" and disposed of through your institution's EHS department.

    • While the primary reactive functional group has been neutralized, the chlorinated pyrimidine core remains.

IV. Spill Management

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE as outlined in Section I.

  • Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains.[1]

  • Cleanup:

    • For a dry spill, carefully sweep or vacuum the material and place it into a suitable, sealed container for hazardous waste disposal. Avoid generating dust.[1]

    • For a wet or dissolved spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 4,6-Dichloro-2-methylpyrimidine- 5-carbaldehyde Waste decision Small Quantity and Facility Equipped for In-Lab Neutralization? start->decision primary_disposal Primary Method: Collect for Hazardous Waste Disposal decision->primary_disposal No secondary_disposal Secondary Method: In-Lab Neutralization (Reduction) decision->secondary_disposal Yes segregate Segregate as Halogenated Organic Waste primary_disposal->segregate reduction Perform Reduction with NaBH4 in a Fume Hood secondary_disposal->reduction containerize Use Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end quench Quench Excess NaBH4 with Dilute Acid reduction->quench collect_final Collect Final Solution as Halogenated Organic Waste quench->collect_final collect_final->containerize

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, ensuring the protection of laboratory personnel and the integrity of your work.

This document provides immediate, essential safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these procedural guidelines is critical for minimizing exposure risks and preventing environmental contamination.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent all personal contact, including inhalation.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can lead to irritation.[1]
Body Protection Protective clothing, such as a lab coat.To prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area is required. If dust is generated, a dust respirator should be worn.[1]To prevent inhalation, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Safe handling practices are paramount to minimize the risk of exposure. The following step-by-step protocol should be followed at all times.

Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4][5]

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean workspace.

  • Dispensing: Carefully weigh or measure the required amount of the chemical within the fume hood to minimize dust generation and inhalation.[1][4]

  • During Use: Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1] Keep the container tightly closed when not in use.[1][4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Contaminated work clothes should be laundered separately before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[1][4]

  • Store away from incompatible materials.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and flush the affected skin and hair with running water and soap.[1] Seek medical attention if irritation occurs.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, give a glass of water. Contact a Poisons Information Centre or a doctor for advice.[1]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it into a sealed, labeled container for disposal.[1][2] For wet spills, absorb the material with an inert absorbent and place it in a suitable container.[6]

  • Decontaminate: Wash the spill area thoroughly with large amounts of water.[1]

  • Report: Report the incident to the appropriate safety personnel.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Collection:

  • Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.

Disposal Protocol:

  • All waste containing this chemical must be treated as hazardous waste.

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Don PPE: - Goggles/Face Shield - Gloves - Lab Coat B Prepare Fume Hood A->B C Weigh/Measure Chemical B->C Proceed when ready D Perform Experiment C->D E Clean Work Area D->E Experiment Complete H Collect Waste in Labeled Container D->H Generate Waste J Spill or Exposure Occurs D->J If incident occurs F Store Chemical Securely (Cool, Dry, Ventilated) E->F G Wash Hands & Exposed Skin E->G I Dispose as Hazardous Waste H->I K Follow First Aid & Spill Response J->K

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.